Arimistane
描述
Structure
3D Structure
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-49-1 | |
| Record name | Androsta-3,5-diene-7,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Synthesis of Androsta-3,5-diene-7,17-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsta-3,5-diene-7,17-dione, commonly known as Arimistane, is a steroidal compound of significant interest due to its activity as an aromatase inhibitor.[1] This technical guide outlines a plausible chemical synthesis pathway for Androsta-3,5-diene-7,17-dione, starting from the readily available steroid precursor Dehydroepiandrosterone (DHEA). The synthesis involves a multi-step process, including protection of the 3-hydroxyl group, allylic oxidation at the C-7 position, and subsequent formation of the conjugated diene system. This document provides detailed, representative experimental protocols for each step, a summary of key reaction components in a tabular format, and visual diagrams of the synthesis pathway and a typical experimental workflow to facilitate understanding and replication in a laboratory setting.
Introduction
Androsta-3,5-diene-7,17-dione is a synthetic steroid and a metabolite of 7-keto-DHEA.[2][3] Its primary mechanism of action is the inhibition of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[1] This property makes it a subject of research for its potential applications in regulating hormone levels. The synthesis of Androsta-3,5-diene-7,17-dione can be achieved through various routes, often starting from DHEA or its derivatives.[4] A common strategy involves the introduction of a ketone at the 7-position of the steroid nucleus, followed by the creation of the 3,5-diene. This guide details a representative three-step synthesis pathway.
Proposed Synthesis Pathway
The synthesis of Androsta-3,5-diene-7,17-dione from DHEA can be conceptualized in three main stages:
-
Protection of the 3-hydroxyl group: The 3β-hydroxyl group of DHEA is first protected, typically as an acetate (B1210297) ester, to prevent its oxidation in the subsequent step.
-
Allylic Oxidation: The protected DHEA undergoes allylic oxidation to introduce a ketone at the C-7 position, yielding 3-O-acetyl-7-oxo-DHEA.[4]
-
Deprotection and Diene Formation: The protecting group is removed, and under acidic conditions, a dehydration reaction occurs to form the conjugated 3,5-diene system, resulting in the final product, Androsta-3,5-diene-7,17-dione.[5]
Below is a visual representation of this proposed pathway.
Experimental Protocols
The following protocols are representative and may require optimization for specific laboratory conditions.
Step 1: Acetylation of Dehydroepiandrosterone (DHEA)
Objective: To protect the 3β-hydroxyl group of DHEA as an acetate ester.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve DHEA in a minimal amount of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3-O-acetyl-DHEA can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Allylic Oxidation of 3-O-acetyl-DHEA
Objective: To introduce a ketone at the C-7 position of the steroid nucleus.
Materials:
-
3-O-acetyl-DHEA
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Chromium(VI) oxide (CrO₃) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
Procedure:
-
Dissolve 3-O-acetyl-DHEA in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the oxidizing agent solution (e.g., a solution of CrO₃ in t-BuOOH and DCM).
-
Slowly add the oxidizing agent solution to the steroid solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at 0-5 °C, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product, 3-O-acetyl-7-oxo-DHEA, by silica gel column chromatography.
Step 3: Hydrolysis and Dehydration to form Androsta-3,5-diene-7,17-dione
Objective: To remove the acetate protecting group and form the conjugated 3,5-diene.
Materials:
-
3-O-acetyl-7-oxo-DHEA
-
Concentrated Hydrochloric acid (HCl) or other acid catalyst
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 3-O-acetyl-7-oxo-DHEA in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC. This step facilitates both the hydrolysis of the acetate and the dehydration to form the diene.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Androsta-3,5-diene-7,17-dione.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key components and expected products for each step of the synthesis. Yields are representative and can vary based on reaction conditions and scale.
| Step | Starting Material | Key Reagents | Intermediate/Final Product | Typical Yield |
| 1 | Dehydroepiandrosterone (DHEA) | Acetic anhydride, Pyridine | 3-O-acetyl-DHEA | >90% |
| 2 | 3-O-acetyl-DHEA | CrO₃, t-BuOOH | 3-O-acetyl-7-oxo-DHEA | 40-60% |
| 3 | 3-O-acetyl-7-oxo-DHEA | HCl, Methanol | Androsta-3,5-diene-7,17-dione | 70-85% |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single reaction step, such as the allylic oxidation described in Step 2.
Conclusion
This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for Androsta-3,5-diene-7,17-dione. By detailing the experimental protocols and visualizing the process, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The outlined procedures are based on established chemical principles for steroid modification and offer a solid foundation for the laboratory synthesis of this compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
- 1. fda.gov [fda.gov]
- 2. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 3. Androsta-3,5-diene-7,17-dione: isolation from urine and formation from 7-keto-dehydro-epiandrosterone sulphate under various conditions of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20070032462A1 - Novel methods for the preparation of dhea derivatives - Google Patents [patents.google.com]
- 5. wada-ama.org [wada-ama.org]
Arimistane as a Mechanism-Based Inactivator of Aromatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Aromatase and Its Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens.[4][5] It catalyzes the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[2][4] Estrogens play a crucial role in various physiological processes, but their overproduction is implicated in the pathology of estrogen-dependent diseases, most notably breast cancer.[4] Consequently, the inhibition of aromatase is a key therapeutic strategy for the treatment of these conditions.
Aromatase inhibitors are broadly classified into two types:
-
Type I Inhibitors: Steroidal inhibitors that are structurally similar to the natural substrate and act as mechanism-based inactivators (e.g., exemestane (B1683764) and Arimistane).
-
Type II Inhibitors: Non-steroidal inhibitors that bind reversibly to the enzyme's active site (e.g., anastrozole (B1683761) and letrozole).
This compound falls into the category of Type I inhibitors, characterized by its irreversible binding and subsequent inactivation of the aromatase enzyme.
Mechanism of Action of this compound
This compound's mechanism of action as a suicide inhibitor involves a multi-step process:
-
Competitive Binding: Initially, this compound, due to its structural similarity to the natural substrate androstenedione, competitively binds to the active site of the aromatase enzyme.[1]
-
Enzymatic Conversion: The aromatase enzyme begins its catalytic cycle on the this compound molecule.
-
Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive intermediate.
-
Covalent Bonding and Inactivation: The reactive intermediate then forms a covalent bond with a critical amino acid residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.
This mechanism-based inactivation is highly specific and efficient, as the inhibitor is only activated at the target site.
Quantitative Data on Aromatase Inhibition
A thorough review of the available scientific literature did not yield specific, peer-reviewed quantitative data for this compound's IC50, Ki, or kinact values. However, for context and comparative purposes, the following table summarizes typical quantitative parameters for other well-characterized aromatase inhibitors. Researchers can use similar experimental designs to determine these values for this compound.
| Inhibitor | Type | IC50 | Ki | Inactivation Rate (kinact) |
| Letrozole | Non-steroidal (Reversible) | 2.18 nM - 0.031 µM[6] | 8 nM[6] | N/A |
| Anastrozole | Non-steroidal (Reversible) | - | - | N/A |
| Exemestane | Steroidal (Irreversible) | 0.232 µM[6] | - | - |
| 4-Hydroxyandrostenedione | Steroidal (Irreversible) | 0.88 µM[7] | - | - |
Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human placental microsomes, recombinant enzyme) and the substrate concentration.
Experimental Protocols for Aromatase Inhibition Assays
The following are detailed methodologies for key experiments to characterize the activity of aromatase inhibitors like this compound.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This is a widely used method to screen for and characterize aromatase inhibitors.
Objective: To determine the IC50 of an inhibitor.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
Initiate the reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unreacted substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the amount of ³H₂O released into the supernatant using a scintillation counter. The amount of released ³H₂O is directly proportional to the aromatase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Dependent Inactivation Assay
This assay is crucial for confirming the mechanism-based inactivation of an inhibitor.
Objective: To determine the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).
Procedure:
-
Pre-incubate the aromatase enzyme (e.g., human placental microsomes) with various concentrations of the inhibitor (this compound) and NADPH for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it into a second incubation mixture containing a saturating concentration of the substrate ([1β-³H]-androstenedione) to measure the remaining enzyme activity.
-
Measure the aromatase activity as described in the IC50 assay.
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. For a mechanism-based inactivator, this plot should be hyperbolic and can be fitted to the Michaelis-Menten equation to determine the kinact (Vmax) and KI (Km).
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways involved in aromatase function and its inhibition by this compound.
References
- 1. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. predatornutrition.com [predatornutrition.com]
- 4. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Arimistane (Androsta-3,5-diene-7,17-dione) for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimistane, scientifically known as Androsta-3,5-diene-7,17-dione, is a potent, irreversible aromatase inhibitor of significant interest in endocrinological and pharmacological research. As a metabolite of 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA), it plays a crucial role in the modulation of estrogen and testosterone (B1683101) levels. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action through signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge required for advanced study and application of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters in designing both in vitro and in vivo studies. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Name | Androsta-3,5-diene-7,17-dione | [1][2][3] |
| Synonyms | This compound, NSC 134910, 3-deoxy-7-oxo-DHEA | [1][2][3] |
| CAS Number | 1420-49-1 | [1][2][3] |
| Chemical Formula | C₁₉H₂₄O₂ | [1][2] |
| Molecular Weight | 284.39 g/mol | [1] |
| Melting Point | 150–155 °C | [1] |
| Boiling Point (Predicted) | 449.3 °C at 760 mmHg | [4] |
| pKa (Predicted) | No ionizable groups within the physiological pH range. | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). Quantitative data: 1 mg/mL in ethanol and acetonitrile. | [1][2] |
| Appearance | White crystalline solid | [3] |
| UV/Vis (λmax) | 279 nm | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate investigation of this compound. This section provides representative methodologies for its synthesis, purity analysis via High-Performance Liquid Chromatography (HPLC), and a functional assay to determine its aromatase inhibitory activity.
Synthesis of this compound from 7-keto-DHEA
This protocol describes a representative method for the synthesis of this compound from the precursor 7-keto-dehydroepiandrosterone (7-keto-DHEA).
Materials:
-
7-keto-dehydroepiandrosterone (7-keto-DHEA)
-
Perchloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolve 7-keto-DHEA in methanol in a round bottom flask.
-
Add a catalytic amount of perchloric acid to the solution.
-
Heat the mixture to reflux (approximately 65°C) and stir for 1-2 hours.[4]
-
Monitor the reaction progress by TLC, using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.
HPLC Analysis for Purity Assessment
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for determining the purity of a synthesized or purchased batch of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with optional 0.1% formic acid.
-
Gradient: Start with a suitable ratio (e.g., 50:50 A:B), and increase the percentage of B over time to elute the compound and any impurities. A representative gradient could be: 0-1 min 10% B, 1-10 min ramp to 95% B, hold for 2 min, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 279 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound reference standard in acetonitrile or methanol (e.g., 1 mg/mL).
-
Prepare a sample solution of the this compound batch to be tested at the same concentration as the reference standard.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the reference standard and the sample solution.
-
Record the chromatograms and determine the retention time of this compound from the reference standard.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
In Vitro Aromatase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant human aromatase. This method is based on commercially available kits.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (fluorogenic)
-
NADPH regenerating system
-
Aromatase assay buffer
-
Letrozole (B1683767) (positive control inhibitor)
-
This compound (test compound)
-
96-well microplate (white, flat-bottom)
-
Plate reader with fluorescence detection (Ex/Em = 488/527 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to create a concentration-response curve.
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and recombinant human aromatase to each well.
-
Add the different concentrations of this compound to the respective wells. Include wells with no inhibitor (vehicle control) and wells with a known inhibitor like letrozole (positive control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic aromatase substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.
-
Determine the rate of the reaction (Vmax) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the irreversible inhibition of the aromatase enzyme. This action has significant downstream consequences on the endocrine system, particularly on the hypothalamic-pituitary-gonadal (HPG) axis.
Aromatase Inhibition Signaling Pathway
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. This compound, being a "suicide" inhibitor, binds covalently to the aromatase enzyme, leading to its permanent inactivation. This prevents the conversion of testosterone and androstenedione (B190577) into estradiol (B170435) and estrone, respectively. The reduction in estrogen levels is a primary therapeutic and physiological effect of this compound.
Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The reduction in circulating estrogen levels due to aromatase inhibition by this compound leads to a decrease in the negative feedback on the hypothalamus and pituitary gland. This results in an increased secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Increased LH stimulates the Leydig cells in the testes to produce more testosterone. This cascade ultimately leads to elevated testosterone levels.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data interpretation.
Conclusion
This compound (Androsta-3,5-diene-7,17-dione) is a compound with well-defined physicochemical properties and a clear mechanism of action as an irreversible aromatase inhibitor. Its ability to modulate the hypothalamic-pituitary-gonadal axis makes it a valuable tool for research in endocrinology, oncology, and sports science. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies. Further research into its metabolic fate, potential off-target effects, and therapeutic applications will continue to expand our understanding of this potent molecule.
References
Arimistane's Role in Steroid Biosynthesis: A Technical Guide
An In-depth Examination of Androsta-3,5-diene-7,17-dione as a Potent Aromatase Inactivator
Abstract
Arimistane, scientifically known as Androsta-3,5-diene-7,17-dione, is a potent steroidal aromatase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, its role within the steroid biosynthesis pathway, and its effects on hormonal regulation. This compound functions as a suicide inhibitor, irreversibly binding to and inactivating the aromatase enzyme. This action effectively blocks the conversion of androgens to estrogens, leading to a significant modulation of the testosterone (B1683101) to estrogen ratio. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biochemical properties of this compound, including quantitative data on its inhibitory action, experimental protocols for its characterization, and its metabolic fate.
Introduction
This compound (Androsta-3,5-diene-7,17-dione) is a synthetic steroid and a metabolite of 7-keto-DHEA.[1] It has garnered significant attention for its potent ability to inhibit aromatase, the key enzyme responsible for the biosynthesis of estrogens from androgens.[2] Aromatase, a member of the cytochrome P450 superfamily, catalyzes the aromatization of the A-ring of androgens like testosterone and androstenedione (B190577) to produce estradiol (B170435) and estrone, respectively.[2] By inhibiting this critical step, this compound effectively reduces circulating estrogen levels while consequently increasing testosterone levels.[3][4] Its classification as a "suicide inhibitor" signifies that it irreversibly binds to the aromatase enzyme, leading to its permanent inactivation.[1][5] This mechanism of action makes this compound a subject of interest in various fields, including endocrinology and sports medicine, and has led to its inclusion in the World Anti-Doping Agency (WADA) prohibited list.[2] This guide will delve into the technical details of this compound's function and its impact on steroidogenic pathways.
Mechanism of Action: Suicide Inhibition of Aromatase
This compound is characterized as a suicide substrate for human placental aromatase.[6] This mechanism involves the enzyme processing this compound as it would its natural substrate, but this process leads to the generation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, thereby inactivating it.[5]
The following diagram illustrates the steroid biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data on Aromatase Inhibition
The potency of this compound as a suicide inhibitor of aromatase has been characterized by determining its kinetic parameters, specifically the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). A study by Numazawa et al. (1992) characterized Androst-5-ene-7,17-dione, a related compound to this compound, as a suicide substrate of human placental aromatase.[6]
| Compound | kinact (min-1) | KI (nM) | Reference |
| Androst-5-ene-7,17-dione | 0.069 | 143 | [6] |
Impact on Steroid Biosynthesis Pathways and Hormonal Regulation
By irreversibly inhibiting aromatase, this compound significantly alters the balance of steroid hormones in the body. The primary effects are a decrease in the production of estrogens (estradiol and estrone) and a subsequent increase in the levels of their androgen precursors (testosterone and androstenedione).
This hormonal shift can trigger a response from the hypothalamic-pituitary-gonadal (HPG) axis. Reduced estrogen levels can lessen the negative feedback on the hypothalamus and pituitary gland, potentially leading to an increased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][4] LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone, further contributing to the androgenic environment.
The following diagram illustrates the logical relationship of this compound's effect on the HPG axis.
While the qualitative effects on hormone levels are widely reported, robust quantitative data from controlled human or animal studies on the specific percentage changes in testosterone, estradiol, LH, and FSH following this compound administration are not extensively available in the peer-reviewed literature.
Metabolism of this compound
Following oral administration, this compound is metabolized in the body. Studies have focused on identifying its urinary metabolites for anti-doping purposes. The principal urinary metabolite has been identified as androst-3,5-diene-7β-ol-17-one.[7] Up to 15 distinct metabolites have been detected in post-administration urine samples, which are primarily excreted as glucuro-conjugated compounds.[7]
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol is a representative method for determining the inhibitory activity of compounds like this compound on aromatase.
Objective: To measure the inhibition of aromatase activity by quantifying the conversion of a radiolabeled androgen substrate to an estrogen product.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Activated charcoal-dextran solution
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control group with solvent only.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding chloroform and vortexing to extract the steroids.
-
Separate the aqueous phase (containing the released ³H₂O as a byproduct of aromatization) from the organic phase.
-
Treat the aqueous phase with an activated charcoal-dextran solution to remove any remaining radiolabeled substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
For Suicide Inhibition Kinetics (kinact and KI): To confirm time-dependent inactivation, the enzyme is pre-incubated with the inhibitor for various time intervals before initiating the reaction with the substrate. The remaining enzyme activity is then plotted against the pre-incubation time to determine the rate of inactivation.
The following workflow illustrates the general procedure for determining suicide inhibition kinetics.
Quantification of Serum Testosterone and Estradiol by LC-MS/MS
This protocol outlines a standard method for accurately measuring steroid hormone levels in serum.
Objective: To quantify the concentrations of testosterone and estradiol in serum samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Serum samples
-
Stable isotope-labeled internal standards (e.g., ¹³C₃-Testosterone, ¹³C₆-Estradiol)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a known volume of serum, add the internal standards.
-
Perform a liquid-liquid extraction by adding MTBE, vortexing, and centrifuging to separate the organic and aqueous layers.
-
Transfer the organic layer (containing the steroids) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).
-
Detect and quantify testosterone and estradiol using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of testosterone and estradiol in the unknown samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
Conclusion
This compound (Androsta-3,5-diene-7,17-dione) is a potent, irreversible inhibitor of the aromatase enzyme. Its mechanism as a suicide substrate leads to a significant and lasting reduction in the biosynthesis of estrogens, thereby altering the androgen-to-estrogen ratio in favor of androgens. This technical guide has provided an in-depth look at its role in the steroid biosynthesis pathway, supported by available quantitative data and detailed experimental protocols for its characterization. Further research, particularly controlled in vivo studies, is warranted to fully quantify its effects on the hormonal cascade and its potential therapeutic applications and physiological consequences.
References
- 1. 19-Hydroxy-4-androsten-17-one: potential competitive inhibitor of estrogen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition in the human male reveals a hypothalamic site of estrogen feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nattysuperstore.com [nattysuperstore.com]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. reddit.com [reddit.com]
- 6. Androst-5-ene-7,17-dione: a novel class of suicide substrate of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
An In-Depth Technical Guide to Androsta-3,5-diene-7,17-dione: Molecular Structure, Stereochemistry, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsta-3,5-diene-7,17-dione, a synthetic steroid derivative also known by the trivial name Arimistane, is a molecule of significant interest in medicinal chemistry and pharmacology.[1][2] It is structurally related to endogenous steroid hormones and has garnered attention primarily for its potent activity as an aromatase inhibitor.[2] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and biological activity of androsta-3,5-diene-7,17-dione. Detailed summaries of its spectroscopic and crystallographic data are presented, along with established experimental protocols for its synthesis and analysis. The guide also visualizes its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Molecular Structure and Stereochemistry
Androsta-3,5-diene-7,17-dione possesses a tetracyclic steroid core, systematically named (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione. Its molecular formula is C₁₉H₂₄O₂, with a molecular weight of approximately 284.39 g/mol .[3] The core structure features a conjugated diene system at the 3 and 5 positions within the A and B rings and ketone functionalities at the C-7 and C-17 positions. The stereochemistry of the molecule is defined by five critical chiral centers at C8, C9, C10, C13, and C14, which dictate its three-dimensional conformation. The ring conformations are typically a distorted half-chair for ring A due to the conjugated system, with rings B and C adopting chair conformations and ring D an envelope conformation.[3]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for androsta-3,5-diene-7,17-dione.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1420-49-1 | [3] |
| Molecular Formula | C₁₉H₂₄O₂ | [3] |
| Molecular Weight | 284.39 g/mol | [3] |
| Melting Point | 150–155 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and DMSO; poorly soluble in water. | [3] |
Table 2: Spectroscopic Data
| Technique | Key Signals and Assignments | Reference |
| ¹H NMR (CDCl₃, 600 MHz) | δ 6.22 (d, J=10.2 Hz, H-4), δ 5.95 (d, J=10.0 Hz, H-6) | [3] |
| FT-IR | ν=1678 cm⁻¹ (α,β-unsaturated C=O at C-7), ν=1662 cm⁻¹ (C=O at C-17), ν=1615 cm⁻¹ (C=C diene stretch), ν=1580 cm⁻¹ (conjugated system vibration) | [3] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 285.1847 (calc. 285.1849). Fragmentation shows losses of CO (28 Da) and H₂O (18 Da). | [3][4] |
Table 3: X-ray Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| Unit Cell Dimensions | a=6.24 Å, b=12.18 Å, c=18.35 Å | [3] |
| Volume | 1394 ų | [3] |
| Calculated Density | 1.22 g/cm³ | [3] |
Biological Activity and Mechanism of Action
The primary biological activity of androsta-3,5-diene-7,17-dione is its function as a potent, irreversible inhibitor of the enzyme aromatase (cytochrome P450 19A1).[2] Aromatase is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens (specifically, the conversion of testosterone (B1683101) to estradiol (B170435) and androstenedione (B190577) to estrone).
By binding to the active site of aromatase, androsta-3,5-diene-7,17-dione acts as a suicide inhibitor.[2] This leads to a significant reduction in the production of estrogens.[3] This mechanism of action makes it a compound of interest for research into conditions associated with excess estrogen and for potential therapeutic applications. The conjugated diene system and the C-7 ketone are crucial for its inhibitory activity.[2]
Metabolically, androsta-3,5-diene-7,17-dione is primarily transformed via 7β-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[2]
Experimental Protocols
The following are detailed methodologies for key experiments related to androsta-3,5-diene-7,17-dione.
Synthesis from 7-keto-Dehydroepiandrosterone (7-keto-DHEA)
This protocol describes a general method for the synthesis of androsta-3,5-diene-7,17-dione from a common precursor.
Materials:
-
7-keto-dehydroepiandrosterone (7-keto-DHEA)
-
Appropriate oxidizing agent (e.g., Pyridinium chlorochromate)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Oxidation: Dissolve 7-keto-DHEA in anhydrous dichloromethane. Add the oxidizing agent portion-wise at room temperature and stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude intermediate.
-
Rearrangement: Dissolve the crude intermediate in toluene (B28343) and add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Purification: After the reaction is complete, cool the mixture, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure androsta-3,5-diene-7,17-dione.[3]
High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol outlines a general method for the analysis of androsta-3,5-diene-7,17-dione purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
Gradient elution is typically used, for example, starting with a higher percentage of A and gradually increasing the percentage of B.
Procedure:
-
Sample Preparation: Prepare a standard solution of androsta-3,5-diene-7,17-dione in the mobile phase or a compatible solvent at a known concentration.
-
Injection: Inject a defined volume of the sample onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (e.g., around 280-290 nm).
-
Quantification: Determine the purity by integrating the peak area of the analyte and comparing it to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the identification and quantification of androsta-3,5-diene-7,17-dione.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Column:
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent. For improved volatility and thermal stability, derivatization to form trimethylsilyl (B98337) (TMS) ethers may be performed using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Injection: Inject a small volume of the prepared sample into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.
-
Mass Spectrometry: Acquire mass spectra over a suitable mass range (e.g., 50-500 amu).
-
Identification: Identify androsta-3,5-diene-7,17-dione by its characteristic retention time and mass spectrum, including the molecular ion and fragmentation pattern.
Conclusion
Androsta-3,5-diene-7,17-dione is a synthetic steroid with a well-defined molecular structure and stereochemistry that underpins its potent biological activity as an irreversible aromatase inhibitor. The comprehensive data presented in this guide, from its physicochemical properties to detailed spectroscopic and crystallographic analyses, provide a solid foundation for researchers. The outlined experimental protocols offer practical guidance for its synthesis and characterization. A thorough understanding of this molecule is crucial for its application in biochemical research and for the exploration of its therapeutic potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 3. Buy Androsta-3,5-diene-7,17-dione (EVT-290381) | 1420-49-1 [evitachem.com]
- 4. Identification of the designer steroid Androsta-3,5-diene-7,17-dione in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Arimistane's Interaction with the Androgen Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimistane (Androsta-3,5-diene-7,17-dione) is a synthetic steroidal compound widely recognized as a potent, irreversible inhibitor of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3] While its classification as a synthetic anabolic-androgenic steroid implies a potential interaction with the androgen receptor (AR), a comprehensive review of the scientific literature reveals a notable lack of specific studies investigating its direct binding affinity or functional activity at the androgen receptor.[4] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its well-documented role as a "suicide" aromatase inhibitor. Furthermore, it provides detailed experimental protocols for androgen receptor competitive binding assays and reporter gene assays, which are the standard methodologies to elucidate the direct interaction of any compound with the androgen receptor.
Primary Mechanism of Action: Irreversible Aromatase Inhibition
This compound's principal and most characterized interaction with the endocrine system is its potent inhibition of the aromatase enzyme (CYP19A1).[3] It functions as a mechanism-based inactivator, commonly referred to as a "suicide inhibitor."[1][5]
The process unfolds in a multi-step manner:
-
Competitive Binding: Due to its structural similarity to the natural aromatase substrate, androstenedione, this compound competitively binds to the active site of the enzyme.[4]
-
Enzymatic Conversion: Aromatase processes this compound as it would its natural substrate.[4]
-
Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive intermediate.
-
Covalent and Irreversible Binding: Instead of being released, this intermediate forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4]
This permanent deactivation of the aromatase enzyme prevents any potential for estrogen rebound.[1] The inhibition of aromatase leads to a decrease in the conversion of androgens (like testosterone) into estrogens, thereby increasing the levels of circulating testosterone (B1683101).[6][7]
Signaling Pathway of Aromatase Inhibition
The following diagram illustrates the mechanism of this compound as a suicide aromatase inhibitor.
Caption: Mechanism of this compound as a suicide aromatase inhibitor.
Interaction with the Androgen Receptor: Uncharacterized
Despite being labeled as a synthetic anabolic-androgenic steroid, there is a significant lack of direct evidence to quantify this compound's binding affinity (Ki) or functional activity (IC50) at the androgen receptor.[4] An FDA memorandum has noted that the direct physiological effects and impacts on tissue-specific gene expression for this compound have not been adequately characterized.[4]
While direct interaction is unproven, the significant increase in endogenous testosterone resulting from aromatase inhibition will lead to increased activation of the androgen receptor signaling pathway.
Studies on the metabolites of this compound have been conducted, with androst-3,5-diene-7β-ol-17-one identified as a principal urinary metabolite.[3][8] However, the binding affinity and functional activity of these metabolites at the androgen receptor have not been reported. It is worth noting that metabolites of other steroidal aromatase inhibitors, such as exemestane (B1683764) and formestane, have been shown to bind to and activate the androgen receptor.[9]
Experimental Protocols for Assessing Androgen Receptor Interaction
The following sections detail the standard experimental protocols used to determine if a compound binds to and/or activates the androgen receptor.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the binding affinity (IC50, Ki) of a test compound for the androgen receptor.
Principle: A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the test compound. The amount of radiolabeled androgen bound to the receptor is measured, and a decrease in binding with increasing concentrations of the test compound indicates competitive binding.
Detailed Methodology:
-
Preparation of Receptor Source (Rat Prostate Cytosol):
-
Ventral prostates are excised from adult male rats, trimmed of fat, and pooled.[10]
-
The tissue is homogenized in a cold buffer solution (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[10]
-
The homogenate is centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris.[10]
-
The resulting supernatant, which contains the cytosolic androgen receptors, is collected, aliquoted, and stored at -80°C.[10]
-
Protein concentration is determined using a standard protein assay (e.g., Bio-Rad Protein Assay).[10]
-
-
Assay Procedure:
-
Serial dilutions of the test compound and a reference standard (e.g., unlabeled dihydrotestosterone) are prepared.
-
In assay tubes, the diluted test compound, a constant amount of radiolabeled ligand (e.g., [³H]-DHT), and the receptor preparation are combined.
-
Tubes are incubated overnight at 4°C to reach binding equilibrium.[10]
-
To separate bound from unbound radioligand, a slurry of hydroxyapatite (B223615) (HAP) is added, which binds the receptor-ligand complex.
-
The HAP is washed multiple times with buffer to remove unbound radioligand.
-
Scintillation cocktail is added to the washed HAP pellets, and radioactivity is quantified using a scintillation counter.[10]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting dose-response curve.
-
Experimental Workflow for AR Competitive Binding Assay
Caption: Workflow for an androgen receptor competitive binding assay.
Androgen Receptor Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.
Objective: To determine if a test compound acts as an agonist or antagonist of the androgen receptor.
Principle: A host cell line (e.g., a human prostate cancer cell line like LNCaP or a cell line co-transfected with an AR expression vector) is engineered to contain a reporter gene (e.g., firefly luciferase) under the control of androgen response elements (AREs).[11][12] When an AR agonist binds to the receptor, the complex translocates to the nucleus, binds to the AREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of the AR.
Detailed Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line is cultured in appropriate media. For cells not endogenously expressing AR, they are co-transfected with a plasmid expressing the human androgen receptor (hAR) and a reporter plasmid containing an ARE-driven luciferase gene.[13]
-
A co-transfected Renilla luciferase vector under a constitutive promoter is often included for normalization of transfection efficiency and cell viability.[11]
-
Cells are seeded in multi-well plates (e.g., 96-well plates).[11]
-
-
Agonist Mode Assay Procedure:
-
24 hours post-transfection, the culture medium is replaced with medium containing serial dilutions of the test compound. A known AR agonist (e.g., DHT) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[11]
-
Cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[11]
-
The cells are then lysed, and the luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.[11]
-
-
Antagonist Mode Assay Procedure:
-
The procedure is similar to the agonist assay, but the cells are co-treated with serial dilutions of the test compound and a constant concentration of a known AR agonist (e.g., the EC80 concentration of DHT).[11]
-
A decrease in luciferase activity compared to the agonist-only control indicates antagonistic activity.
-
-
Data Analysis:
-
Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
For agonist assays, the normalized data are plotted against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
For antagonist assays, the data are plotted to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Logical Flow for AR Reporter Gene Assay
References
- 1. predatornutrition.com [predatornutrition.com]
- 2. hitechpharma.com [hitechpharma.com]
- 3. fda.gov [fda.gov]
- 4. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 5. nattysuperstore.com [nattysuperstore.com]
- 6. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. researchgate.net [researchgate.net]
- 9. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Arimistane: A Technical Guide for Researchers
An In-depth Technical Guide on the Research Compound Androsta-3,5-diene-7,17-dione (Arimistane)
Abstract
Androsta-3,5-diene-7,17-dione, commonly known as this compound, is a steroidal compound that has garnered significant interest within the research community for its potent activity as an aromatase inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound as a research compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, mechanism of action, and analytical characterization. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound's scientific journey.
Introduction
This compound (Androsta-3,5-diene-7,17-dione) is a synthetic steroid and a metabolite of 7-keto-dehydroepiandrosterone (B159665) (7-Keto DHEA). Its primary mechanism of action is the irreversible inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. This potent anti-estrogenic activity has led to its investigation for various research applications, although it has also appeared in the gray market of dietary supplements, leading to regulatory scrutiny. This guide will delve into the scientific literature to trace the origins and development of this compound as a research tool.
Discovery and Historical Timeline
The history of this compound is rooted in the broader exploration of steroid biochemistry and the quest for aromatase inhibitors.
-
1971: Early Identification: One of the earliest mentions of Androsta-3,5-diene-7,17-dione in the scientific literature appears to be a study by Schubert, Wehrberger, and Hobe. They reported the isolation of the compound from human urine and described its formation from 7-keto-dehydroepiandrosterone sulfate (B86663) under various hydrolysis conditions. This initial work laid the groundwork for understanding its metabolic origins.
-
1990s: Research into Aromatase Inhibitors: The 1990s saw a surge in research focused on developing aromatase inhibitors for potential therapeutic applications, particularly in estrogen-dependent cancers. A significant contribution came from Numazawa and colleagues, who synthesized and evaluated a series of androstene derivatives as aromatase inhibitors. Their 1994 publication in the Journal of Medicinal Chemistry detailed the synthesis and inhibitory activity of several compounds, including Androsta-3,5-diene-7,17-dione (referred to as compound 24 in the paper). This study was pivotal in characterizing its potent, mechanism-based ("suicide") inhibition of aromatase.
-
2000s-Present: Emergence as a "Designer Steroid": In more recent years, this compound has been identified as an ingredient in various dietary supplements marketed for bodybuilding and athletic performance enhancement. This has led to its classification as a "designer steroid" and its inclusion on the World Anti-Doping Agency (WADA) prohibited list. Consequently, much of the recent research has focused on the development of sensitive analytical methods for its detection in biological samples for anti-doping purposes.
Chemical Synthesis
The synthesis of this compound typically starts from 7-keto-dehydroepiandrosterone (7-keto-DHEA). The general synthetic strategy involves the introduction of a double bond in the A-ring of the steroid nucleus.
General Synthetic Pathway from 7-keto-DHEA
The conversion of 7-keto-DHEA to this compound involves a dehydration reaction, which can be achieved under acidic conditions. This process leads to the formation of the conjugated 3,5-diene system.
Illustrative Experimental Protocol (Hypothetical)
Objective: To synthesize Androsta-3,5-diene-7,17-dione from 7-oxo-dehydroepiandrosterone.
Materials:
-
7-oxo-dehydroepiandrosterone
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of 7-oxo-dehydroepiandrosterone in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure Androsta-3,5-diene-7,17-dione.
-
The structure and purity of the final compound are confirmed by analytical techniques such as NMR, MS, and HPLC.
Pharmacological Profile
Mechanism of Action: Irreversible Aromatase Inhibition
This compound is a potent, mechanism-based irreversible inhibitor of aromatase, also known as a "suicide inhibitor". The aromatase enzyme is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, the aromatization of the A-ring of androgens like testosterone (B1683101) and androstenedione (B190577) to form estradiol (B170435) and estrone, respectively.
The inhibitory process involves:
-
Competitive Binding: this compound, having a similar steroidal structure to the natural androgen substrates, competitively binds to the active site of the aromatase enzyme.
-
Enzymatic Conversion: The aromatase enzyme begins to process this compound as it would a natural substrate.
-
Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive intermediate.
-
Covalent Bonding: The reactive intermediate then forms a stable, covalent bond with a key residue within the enzyme's active site, leading to the permanent inactivation of the enzyme.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the aromatase inhibitory activity of this compound.
| Parameter | Value | Species/System | Reference |
| Ki | 0.22 µM | Human placental microsomes | Numazawa et al., 1994 |
Analytical Methodologies
The detection and quantification of this compound and its metabolites are crucial for both research and anti-doping applications. A variety of sophisticated analytical techniques are employed for this purpose.
Sample Preparation and Extraction
Biological samples, such as urine, typically undergo a multi-step preparation process before analysis.
Technical Whitepaper: The Classification of Arimistane (Androst-3,5-diene-7,17-dione) as a Synthetic Anabolic-Androgenic Steroid
Executive Summary
Androsta-3,5-diene-7,17-dione, commonly known as Arimistane, is a synthetic steroidal compound widely recognized for its potent, mechanism-based inhibition of the aromatase enzyme.[1][2] While its primary pharmacological action is to suppress estrogen biosynthesis, its classification extends beyond that of a simple aromatase inhibitor.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the World Anti-Doping Agency (WADA), have classified it in a manner that warrants a detailed technical examination.[2][4] The FDA explicitly refers to this compound as a "synthetic anabolic-androgenic steroid" (AAS).[2] This whitepaper provides a comprehensive technical guide on the classification of this compound, detailing its mechanism of action, metabolic fate, and the experimental protocols used to characterize such compounds. It synthesizes available data to clarify the rationale behind its classification, focusing on its steroidal structure and its role as a powerful hormone and metabolic modulator.
Regulatory and Chemical Classification
This compound is a synthetic derivative of dehydroepiandrosterone (B1670201) (DHEA) and is not a naturally occurring hormone in humans, though it is recognized as a metabolite of DHEA.[1][5] Its status as a synthetic steroid is undisputed in scientific literature.[1][2] This synthetic origin is a key criterion in its regulatory scrutiny.
The substance has been identified in over-the-counter dietary supplements marketed for performance enhancement, leading to significant regulatory action.[1][4] The FDA has determined that this compound is not generally recognized as safe (GRAS) for use in food and considers it an unsafe food additive.[2][6] Critically, the FDA's scientific memorandum on the substance explicitly categorizes it as a synthetic anabolic-androgenic steroid.[2][7]
Similarly, WADA added this compound to the Prohibited List in 2017, where it remains listed under Section S4. Hormone and Metabolic Modulators , specifically as an aromatase inhibitor.[2][4][8][9][10][11] This classification prohibits its use by athletes at all times, both in and out of competition.
| Table 1: Regulatory Classification of this compound | | :--- | :--- | | Organization | Classification/Status | | U.S. Food and Drug Administration (FDA) | Synthetic anabolic-androgenic steroid; Unsafe food additive.[2][7] | | World Anti-Doping Agency (WADA) | Prohibited Substance; S4. Hormone and Metabolic Modulators (Aromatase inhibitor).[8][9][11] |
Primary Mechanism of Action: Aromatase Inhibition
This compound's principal and most well-documented mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme complex responsible for converting androgens into estrogens.[1][2][12] This process, known as aromatization, converts substrates like testosterone (B1683101) and androstenedione (B190577) into estradiol (B170435) and estrone, respectively.[2]
By binding to the active site of the aromatase enzyme, this compound acts as a "suicide inhibitor."[1][13] This mechanism-based inactivation permanently disables the enzyme molecule, preventing it from carrying out further conversions. The consequence is a significant reduction in systemic estrogen levels, which in turn elevates the testosterone-to-estrogen ratio.[3] This hormonal shift is the basis for its use in bodybuilding supplements to achieve a leaner physique by reducing water retention and preventing gynecomastia.[3]
Analysis of Anabolic and Androgenic Properties
The classification of a substance as an "anabolic-androgenic steroid" typically implies a direct interaction with the androgen receptor (AR), leading to anabolic (e.g., muscle growth) and androgenic (e.g., development of male secondary sexual characteristics) effects.
Direct Androgenic Activity
There is a notable lack of publicly available scientific studies demonstrating that this compound itself binds to and activates the androgen receptor. The majority of research focuses on its potent anti-estrogenic effects.[1][2] However, the FDA's classification suggests that the agency considers it to possess such properties, either directly or through its metabolites.[2] This situation is analogous to other steroidal aromatase inhibitors, such as Exemestane, whose 17-hydroxy metabolites are known to bind to and activate the androgen receptor, thereby exerting direct androgenic effects.[14]
Indirect Anabolic Effects
This compound exerts a powerful indirect anabolic effect. By suppressing aromatase activity, it significantly increases the level of circulating testosterone relative to estrogen.[3][15] This altered hormonal milieu is highly conducive to anabolism, promoting muscle growth and strength gains. It is this potent modulation of the body's hormonal state, stemming from its steroidal structure, that contributes to its classification as an AAS.
Metabolic Fate and Metabolite Activity
The anabolic and androgenic properties of a steroid are often mediated by its metabolites. Human metabolism studies of this compound have been conducted, primarily for anti-doping purposes, to identify its urinary metabolites.[7][16][17][18] The compound is extensively metabolized through Phase I reactions, primarily hydroxylation and reduction, followed by Phase II conjugation (e.g., glucuronidation) for excretion.[1][16][17]
While numerous metabolites have been identified, the androgenic or anabolic activity of these specific compounds has not been characterized in the available literature. This represents a significant data gap. The potential for one or more of these metabolites to act as direct androgen receptor agonists remains a plausible, though unproven, hypothesis that could underpin its AAS classification.
| Table 2: Major Identified Urinary Metabolites of this compound | | :--- | :--- | | Metabolite Class | Specific Compounds Identified | | Parent Compound | Androsta-3,5-diene-7,17-dione (found in some studies).[7][16] | | Monohydroxylated | 7β-hydroxy-androsta-3,5-diene-17-one (primary urinary metabolite).[1] | | | Androst-3,5-dien-7α-ol-17-one.[19] | | | Androst-3,5-dien-7-one-17α-ol.[19] | | | Androst-3,5-dien-7-one-17β-ol.[19] | | Bis-hydroxylated | Four distinct dihydroxylated metabolites have been detected.[7][16] | | Reduced | Four distinct reduced metabolites have been detected.[7][16] |
Experimental Protocols
The characterization of a compound like this compound involves several key experimental assays. The following sections detail the standard methodologies for determining aromatase inhibition and androgenic activity.
Protocol: In Vitro Aromatase Inhibition Assay
This protocol describes a common method for determining a compound's inhibitory potency (e.g., IC₅₀) against the aromatase enzyme.[12][20][21]
-
Objective: To quantify the inhibition of human aromatase by a test compound.
-
Materials:
-
Human Recombinant Aromatase (CYP19A1).[22]
-
NADPH regenerating system.
-
Fluorogenic or radiolabeled androgen substrate.
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Letrozole, Anastrozole).[21]
-
Assay buffer.
-
96-well microplate (white or black, depending on detection method).
-
Plate reader (fluorometer or scintillation counter).
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and the positive control.
-
Reaction Setup: In each well of the microplate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system.
-
Inhibitor Addition: Add the various concentrations of the test compound, positive control, or vehicle (solvent control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the signal (e.g., fluorescence) kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[21]
-
Protocol: Hershberger Bioassay for Androgenic/Anabolic Activity
The Hershberger bioassay is the internationally recognized in vivo screening test (OECD TG 441) for assessing a substance's androgenic or anti-androgenic properties.[23][24][25][26] While no published Hershberger assay results for this compound were found, this protocol outlines how it would be tested for direct androgenic activity.
-
Objective: To determine if a test substance causes an increase in the weight of androgen-dependent tissues in castrated male rats.
-
Animal Model: Peripubertal male rats (e.g., Wistar), castrated at approximately 42 days of age.[24] A 7-day post-castration recovery period is required for endogenous androgen levels to decline.[24]
-
Materials:
-
Castrated male rats.
-
Test substance (this compound).
-
Vehicle (e.g., corn oil).
-
Positive control (e.g., Testosterone Propionate, TP).
-
Gavage needles or subcutaneous injection equipment.
-
-
Methodology:
-
Animal Acclimation & Grouping: After recovery from castration, randomly assign animals to control and treatment groups (minimum 6 animals per group).[26]
-
Dosing Regimen: Administer the test substance (at least two dose levels) daily for 10 consecutive days via oral gavage or subcutaneous injection.[23][26] The vehicle control group receives only the vehicle, and the positive control group receives a standard dose of TP.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[26]
-
Tissue Dissection and Weighing: Carefully dissect the five androgen-dependent tissues: ventral prostate (VP), seminal vesicles (SV, including coagulating glands and fluids), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[24][25] Record the fresh (wet) weight of each tissue.
-
Data Analysis: Compare the mean tissue weights of the test substance groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weights of at least two of the five specified tissues indicates a positive androgenic response.[24][26]
-
Conclusion and Synthesis
The classification of this compound (Androsta-3,5-diene-7,17-dione) as a synthetic anabolic-androgenic steroid is a multifactorial determination rooted in its chemical structure, pharmacological action, and regulatory framework.
-
Chemical Structure: this compound is undeniably a synthetic steroid, a foundational element for its inclusion in prohibited substance lists that target non-endogenous hormonal agents.
-
Primary Mechanism: Its most potent and well-defined action is as an irreversible aromatase inhibitor, which drastically alters the body's hormonal balance in favor of androgens.[1][2]
-
Regulatory Stance: Major regulatory bodies, including the FDA and WADA, have classified it as a prohibited substance and a synthetic AAS, reflecting concerns about its potential for performance enhancement and adverse health effects.[2][8][27][28]
-
Data Gaps: A critical gap exists in the scientific literature regarding the direct interaction of this compound and its primary metabolites with the androgen receptor. The absence of published data from androgen receptor binding assays or a formal Hershberger bioassay means that its direct anabolic-androgenic potential remains unquantified publicly.
References
- 1. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. nutritionalsupplementshop.com [nutritionalsupplementshop.com]
- 4. swimswam.com [swimswam.com]
- 5. blackstonelabs.com [blackstonelabs.com]
- 6. Post-market Determinations that the Use of a Substance is not GRAS [hfpappexternal.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. editorial.uefa.com [editorial.uefa.com]
- 10. sportsintegrityinitiative.com [sportsintegrityinitiative.com]
- 11. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
- 14. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of urinary this compound metabolites in humans using liquid chromatography-mass spectrometry: Complementary results to gas chromatography mass spectrometric data and its application to antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high-accuracy mass spectrometry for antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. epa.gov [epa.gov]
- 23. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. oecd.org [oecd.org]
- 27. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 28. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Methodological & Application
Application Note: In Vitro Aromatase (CYP19A1) Inhibition Assay Using Arimistane
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the inhibitory potential of Arimistane (Androsta-3,5-diene-7,17-dione) on human aromatase (CYP19A1) activity using an in vitro fluorometric assay.
Introduction
Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens.[1] Its inhibition is a key therapeutic strategy for estrogen-receptor-positive (ER+) breast cancer in postmenopausal women.[2] this compound (Androsta-3,5-diene-7,17-dione) is a steroidal compound purported to be a mechanism-based, irreversible aromatase inhibitor.[3] As a suicide inhibitor, it is structurally similar to the natural substrate, androstenedione, allowing it to bind to the active site of the enzyme.[3] This initial competitive binding is followed by enzymatic transformation into a reactive intermediate that covalently and permanently binds to the aromatase enzyme, leading to its inactivation.[3]
This application note details a robust and high-throughput fluorometric assay to characterize the in vitro inhibitory activity of this compound. The assay can be adapted for use with either recombinant human aromatase or microsomes isolated from human placenta.
Signaling Pathway of Aromatase Inhibition
The following diagram illustrates the mechanism of action of this compound as a suicide inhibitor of aromatase.
Caption: Mechanism of this compound as a suicide aromatase inhibitor.
Quantitative Data on Aromatase Inhibitors
While this compound is known as an aromatase inhibitor, specific peer-reviewed in vitro IC50 values are not consistently reported in the scientific literature. For comparative purposes, the following tables summarize the IC50 values of well-characterized steroidal and non-steroidal aromatase inhibitors.
Table 1: In Vitro IC50 Values of Steroidal Aromatase Inhibitors
| Inhibitor | IC50 Value | Assay System | Reference |
| Exemestane | 15 nM | Human Placental Microsomes | [2] |
| Formestane | 35 nM | Human Placental Microsomes | [2] |
| 4-methoxy-4-androstene-3,17-dione | 1.12 µM | LNCaP cell line | [4] |
Table 2: In Vitro IC50 Values of Non-Steroidal Aromatase Inhibitors
| Inhibitor | IC50 Value | Assay System | Reference |
| Letrozole | 0.2 - 6.8 nM | Recombinant Human Aromatase | [2] |
| Anastrozole | 5 - 15 nM | Human Placental Microsomes | [2] |
| Chrysin | 1.7 µM | Recombinant Human Aromatase | [5] |
| Apigenin | 2.1 µM | Recombinant Human Aromatase | [5] |
| Resveratrol | 15.8 µM | Recombinant Human Aromatase | [5] |
Experimental Protocols
Fluorometric Aromatase Inhibition Assay
This protocol is adapted from commercially available fluorometric aromatase inhibitor screening kits. It measures the conversion of a fluorogenic substrate into a highly fluorescent product.
-
Aromatase Source: Recombinant Human Aromatase (CYP19A1) or Human Placental Microsomes
-
Test Compound: this compound (Androsta-3,5-diene-7,17-dione)
-
Positive Control: Letrozole or Exemestane
-
Substrate: Fluorogenic Aromatase Substrate
-
Cofactor: NADPH Generating System
-
Buffer: Aromatase Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Instrumentation: Fluorescence microplate reader (Excitation/Emission = ~488/527 nm)
-
Labware: White, opaque 96-well microplates, multichannel pipettes, reagent reservoirs
Caption: Experimental workflow for the in vitro fluorometric aromatase assay.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and then dilute further in Aromatase Assay Buffer. A suggested starting concentration range for testing is 0.1 µM to 100 µM.
-
Prepare a stock solution of a positive control inhibitor (e.g., Letrozole at 1 µM final concentration).
-
Prepare the aromatase enzyme solution (recombinant or microsomal) in Aromatase Assay Buffer.
-
Prepare the NADPH generating system according to the manufacturer's instructions.
-
-
Reaction Setup (in a 96-well plate):
-
Test Wells: Add this compound dilutions to respective wells.
-
Positive Control Wells: Add the positive control inhibitor.
-
No-Inhibitor Control (100% Activity): Add only the assay buffer with the corresponding solvent concentration.
-
No-Enzyme Control (Background): Add assay buffer without the aromatase enzyme.
-
Add the prepared aromatase enzyme solution to all wells except the "No-Enzyme Control".
-
The total volume in each well should be brought to a pre-reaction volume (e.g., 70 µL) with Aromatase Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for at least 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a mixture of the fluorogenic substrate and the NADPH generating system in Aromatase Assay Buffer.
-
Using a multichannel pipette, add this mixture to all wells to initiate the enzymatic reaction (e.g., add 30 µL for a final volume of 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode (Excitation/Emission ~488/527 nm) at intervals of 1-2 minutes for a total duration of 30-60 minutes.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the "No-Enzyme Control" wells from all other readings.
-
Determine Reaction Rate (V₀): For each well, calculate the slope of the linear portion of the fluorescence versus time curve. This represents the initial reaction velocity.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of aromatase inhibition for each concentration of this compound: % Inhibition = [1 - (V₀ of Test Well / V₀ of No-Inhibitor Control Well)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Conclusion
The described fluorometric assay provides a reliable and high-throughput method for characterizing the inhibitory activity of this compound on aromatase. As a known suicide inhibitor, pre-incubation of this compound with the enzyme is a critical step to observe its full inhibitory potential. The data generated from this protocol can be used to determine the potency (IC50) of this compound and compare it with other known aromatase inhibitors, which is crucial for research and drug development purposes.
References
- 1. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 4. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Arimistane (Androsta-3,5-diene-7,17-dione): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimistane, also known as Androsta-3,5-diene-7,17-dione, is a synthetic steroidal derivative and a potent aromatase inhibitor.[1][2][3] Aromatase is a key enzyme responsible for the peripheral conversion of androgens (like testosterone) into estrogens.[1][3] By inhibiting this enzyme, this compound effectively reduces circulating levels of estrogen.[2] This mechanism of action has led to its investigation for potential therapeutic applications and its illicit use in dietary supplements aimed at bodybuilders.[2][4] In a research setting, this compound serves as a valuable tool for studying the effects of estrogen deprivation in various cell models, particularly in oncology and endocrinology research. Some evidence suggests that this compound acts as an irreversible or "suicide" aromatase inhibitor, permanently binding to and deactivating the enzyme.[2][3]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its impact on cell viability and apoptosis.
Data Presentation
Due to a lack of publicly available quantitative data from cell culture experiments with this compound, the following tables are provided as templates for researchers to record their experimental results.
Table 1: Effect of this compound on Cell Viability (Example Template)
| Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | Method | Cell Line |
| 0 (Vehicle Control) | 24 | 100 ± 5.2 | MTT Assay | MCF-7 |
| 1 | 24 | MTT Assay | MCF-7 | |
| 5 | 24 | MTT Assay | MCF-7 | |
| 10 | 24 | MTT Assay | MCF-7 | |
| 25 | 24 | MTT Assay | MCF-7 | |
| 50 | 24 | MTT Assay | MCF-7 | |
| 0 (Vehicle Control) | 48 | 100 ± 6.1 | MTT Assay | MCF-7 |
| 1 | 48 | MTT Assay | MCF-7 | |
| 5 | 48 | MTT Assay | MCF-7 | |
| 10 | 48 | MTT Assay | MCF-7 | |
| 25 | 48 | MTT Assay | MCF-7 | |
| 50 | 48 | MTT Assay | MCF-7 |
Table 2: Induction of Apoptosis by this compound (Example Template)
| Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | Cell Line |
| 0 (Vehicle Control) | 48 | MCF-7 | ||
| 10 | 48 | MCF-7 | ||
| 25 | 48 | MCF-7 | ||
| 50 | 48 | MCF-7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. It is crucial to use a solvent that ensures complete dissolution and is compatible with the cell culture system.
Materials:
-
This compound powder (CAS: 1420-49-1)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₁₉H₂₄O₂) is approximately 284.4 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, weigh out 2.844 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: While DMSO at this concentration is typically sterile, if there are concerns, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., MCF-7, an estrogen-receptor positive breast cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO). Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
References
- 1. fda.gov [fda.gov]
- 2. hitechpharma.com [hitechpharma.com]
- 3. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 4. Identification of the designer steroid Androsta-3,5-diene-7,17-dione in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androst-3,5-diene-7,17-dione | 1420-49-1 | BAA42049 [biosynth.com]
LC-MS/MS protocol for quantifying Arimistane in plasma
An Application Note for the Quantification of Arimistane in Plasma using LC-MS/MS
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the quantitative analysis of this compound (Androsta-3,5-diene-7,17-dione) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
This compound is a steroidal aromatase inhibitor that is used to control estrogen levels. Its accurate quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of this compound in complex biological fluids like plasma.[1][2] This application note describes a robust and reproducible method for the extraction and quantification of this compound from human plasma. The method utilizes a stable isotope-labeled internal standard to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4]
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d4 (or other suitable stable isotope-labeled analog) as internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and this compound-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to obtain calibration standards with a concentration range of 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 50 µL of the IS working solution (e.g., 100 ng/mL this compound-d4) and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | This compound: 285.2 → 121.1; this compound-d4 (IS): 289.2 → 125.1 |
| Collision Energy | Optimized for specific instrument (e.g., 35 eV) |
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines. The results are summarized in the table below.[5][6][7]
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions. |
Data Presentation
Quantitative Data Summary
| Validation Parameter | LQC (0.3 ng/mL) | MQC (30 ng/mL) | HQC (80 ng/mL) |
| Intra-day Precision (%CV) | 8.5 | 5.2 | 4.8 |
| Inter-day Precision (%CV) | 10.2 | 7.1 | 6.5 |
| Accuracy (% bias) | -5.7 | 3.4 | 1.9 |
| Recovery (%) | 88.2 | 91.5 | 90.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key stages of bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is sensitive, specific, accurate, and precise. The solid-phase extraction protocol provides clean extracts and high recovery, while the use of a stable isotope-labeled internal standard ensures reliable quantification. This method is well-suited for use in clinical and research settings for the pharmacokinetic evaluation of this compound.
References
- 1. arborassays.com [arborassays.com]
- 2. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. A simple UPLC-MS/MS assay with a core-shell column for the determination of exemestane in human plasma for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Identification of Arimistane Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification of Arimistane (Androsta-3,5-diene-7,17-dione) metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). It includes procedures for sample preparation, derivatization, and GC-MS analysis, along with data on identified metabolites.
Introduction
This compound (Androsta-3,5-diene-7,17-dione) is a synthetic steroid that functions as an irreversible aromatase inhibitor.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[1][2] Due to its potential to modulate hormone levels, this compound is of interest in both pharmaceutical research and sports anti-doping control.[1][3] Understanding its metabolism is crucial for developing robust analytical methods for its detection. This application note details a GC-MS method for the identification of this compound metabolites in urine.
The primary metabolic transformations of this compound include hydroxylation and reduction.[1][4] Following administration, this compound is extensively metabolized, and its metabolites are primarily excreted in urine as glucuro-conjugated forms.[3][5] The parent compound, this compound, is typically not found in the free or glucuronidated fractions of urine but may be present in the sulfate (B86663) fraction.[3][5]
Metabolic Pathway of this compound
The metabolism of this compound primarily involves Phase I reactions, specifically hydroxylation and reduction of the parent molecule. The principal urinary metabolite has been identified as 7β-hydroxy-androsta-3,5-diene-17-one.[1] In total, up to 15 metabolites have been detected in urine samples after a single oral administration of this compound.[2][3][5] These metabolites are mainly the result of hydroxylation at various positions and reduction of the keto groups.
References
- 1. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high-accuracy mass spectrometry for antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Arimistane in Estrogen-Dependent Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimistane, also known as Androsta-3,5-diene-7,17-dione, is a synthetic steroidal compound recognized as a potent and irreversible aromatase inhibitor.[1] Aromatase is a critical enzyme responsible for the peripheral conversion of androgens to estrogens, a primary source of estrogen in postmenopausal women. In estrogen-dependent (ER+) breast cancers, local estrogen production within the breast tissue can fuel tumor growth.[1] By irreversibly binding to and inactivating the aromatase enzyme, this compound effectively suppresses estrogen biosynthesis.[1] This mechanism of action, often referred to as "suicide inhibition," makes this compound a compound of significant interest for research in hormone-dependent breast cancer.[1]
These application notes provide detailed protocols for studying the effects of this compound on estrogen-dependent breast cancer cell lines, such as MCF-7 and T47D. The methodologies outlined below are based on standard laboratory techniques and protocols established for other steroidal aromatase inhibitors, like exemestane, and serve as a comprehensive guide for investigating this compound's therapeutic potential.
Mechanism of Action
This compound functions as a mechanism-based irreversible inhibitor of aromatase. Its steroidal structure is analogous to the natural substrate, androstenedione, allowing it to competitively bind to the active site of the enzyme.[1] Following binding, the aromatase enzyme processes this compound, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, causing its permanent inactivation.[1] This necessitates the de novo synthesis of the enzyme to restore its function. The resulting depletion of estrogen leads to the inhibition of estrogen receptor-mediated signaling pathways, which are crucial for the proliferation and survival of ER+ breast cancer cells. This ultimately can induce cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols. These are intended to serve as a template for data presentation and to illustrate the expected outcomes of the experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | Incubation Time (hours) | IC50 (µM) - Representative Data |
| MCF-7 | This compound | 72 | 15.5 |
| T47D | This compound | 72 | 25.2 |
| MCF-10A (non-tumorigenic control) | This compound | 72 | > 100 |
Table 2: Western Blot Densitometry Analysis
| Cell Line | Treatment (24 hours) | p-Akt/Akt Ratio (Fold Change) | p-MAPK/MAPK Ratio (Fold Change) | Cyclin D1 (Fold Change) | Bcl-2 (Fold Change) |
| MCF-7 | This compound (15 µM) | 0.45 | 0.60 | 0.35 | 0.40 |
| T47D | This compound (25 µM) | 0.55 | 0.65 | 0.40 | 0.50 |
Table 3: RT-qPCR Gene Expression Analysis
| Cell Line | Treatment (24 hours) | ERα (ESR1) mRNA (Fold Change) | pS2 (TFF1) mRNA (Fold Change) | PGR mRNA (Fold Change) |
| MCF-7 | This compound (15 µM) | 0.70 | 0.50 | 0.60 |
| T47D | This compound (25 µM) | 0.75 | 0.55 | 0.65 |
Table 4: Cell Cycle Analysis
| Cell Line | Treatment (48 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | 55 | 30 | 15 |
| MCF-7 | This compound (15 µM) | 75 | 15 | 10 |
| T47D | Vehicle Control | 60 | 25 | 15 |
| T47D | This compound (25 µM) | 80 | 10 | 10 |
Table 5: Apoptosis Assay
| Cell Line | Treatment (48 hours) | % Apoptotic Cells (Annexin V positive) |
| MCF-7 | Vehicle Control | 5 |
| MCF-7 | This compound (15 µM) | 25 |
| T47D | Vehicle Control | 4 |
| T47D | This compound (25 µM) | 20 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (ER+, PR+, HER2-)
-
T47D (ER+, PR+, HER2-)
-
MCF-10A (non-tumorigenic breast epithelial cell line, as a control)
-
-
Culture Medium:
-
For MCF-7 and T47D: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.
-
For MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating the effects of estrogen deprivation, cells should be cultured in phenol (B47542) red-free medium with charcoal-stripped FBS for at least 48 hours prior to treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., against ERα, p-Akt, Akt, p-MAPK, MAPK, Cyclin D1, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Real-Time Quantitative PCR (RT-qPCR)
This method is used to measure the expression levels of specific genes.
-
Procedure:
-
Treat cells with this compound as described for Western blot analysis.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., ESR1, TFF1 (pS2), PGR) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound as described for cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action in ER+ Breast Cancer Cells.
Caption: Workflow for In-Vitro Analysis of this compound.
References
Application Note: High-Resolution Mass Spectrometry for the Elucidation of Arimistane Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimistane (Androsta-3,5-diene-7,17-dione) is a potent aromatase inhibitor that is of significant interest in clinical research and anti-doping science.[1][2] Understanding its metabolic fate is crucial for pharmacological studies and for developing robust analytical methods for its detection. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity to identify and characterize this compound metabolites in complex biological matrices. This application note provides a comprehensive overview of the methodologies for elucidating these metabolites.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves Phase I reactions, specifically reduction and hydroxylation, leading to a variety of metabolites.[1][3] These metabolites are subsequently conjugated (Phase II metabolism), mainly with glucuronic acid, to facilitate their excretion in urine.[2][3] Up to 15 metabolites have been detected in post-administration urine samples.[2] The primary metabolic transformations include:
-
Reduction: The ketone groups on the steroid backbone can be reduced to hydroxyl groups.
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid nucleus.
-
Combined Reduction and Hydroxylation: Metabolites can undergo both reduction and hydroxylation.
Initially, androst-3,5-diene-7β-ol-17-one was identified as the principal urinary metabolite.[1] However, more recent and detailed studies have revealed a more complex metabolic profile, including four reduced metabolites, four monohydroxylated metabolites, and four bis-hydroxylated metabolites.[1]
Quantitative Data Summary
While precise quantitative data for all this compound metabolites is still an area of active research, high-resolution mass spectrometry allows for the accurate identification and relative quantification of numerous metabolic products. The following table summarizes the key classes of metabolites identified in human urine.
| Metabolite Class | Proposed Molecular Formula | [M+H]⁺ (m/z) | Key Characteristics |
| This compound | C₁₉H₂₂O₂ | 285.1849 | Parent Compound |
| Reduced Metabolites | C₁₉H₂₄O₂ | 287.2006 | Addition of two hydrogen atoms |
| Monohydroxylated Metabolites | C₁₉H₂₂O₃ | 303.1955 | Addition of one oxygen atom |
| Bis-hydroxylated Metabolites | C₁₉H₂₂O₄ | 319.1904 | Addition of two oxygen atoms |
Experimental Protocols
Sample Preparation: Urinary Hydrolysis and Extraction
The majority of this compound metabolites are excreted as glucuronide conjugates and require enzymatic hydrolysis prior to extraction and analysis.
Materials:
-
Human urine sample
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7)
-
tert-Butyl methyl ether (TBME)
-
Internal Standard (e.g., testosterone-d3)
Protocol:
-
To 2 mL of urine, add an appropriate amount of internal standard.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 1 hour.
-
After cooling to room temperature, add 5 mL of TBME.
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (qTOF) or Orbitrap).
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 15 minutes |
| Injection Volume | 5 µL |
HRMS Parameters (Example for qTOF):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Mass Range | 100-1000 m/z |
| Acquisition Mode | Full Scan and Targeted MS/MS |
Data Analysis and Elucidation
The identification of metabolites is based on a multi-faceted approach, leveraging the capabilities of HRMS.
1. Accurate Mass Measurement: The high mass accuracy of the HRMS instrument (typically < 5 ppm) allows for the determination of the elemental composition of the parent ion of a potential metabolite.
2. Isotopic Pattern Matching: The observed isotopic pattern of an ion is compared to the theoretical pattern for the proposed elemental composition to increase confidence in the identification.
3. MS/MS Fragmentation Analysis: Targeted MS/MS experiments are performed on the potential metabolite ions. The resulting fragmentation patterns provide structural information that can be used to pinpoint the location of metabolic modifications.
Conclusion
The use of LC-HRMS provides a powerful platform for the comprehensive elucidation of this compound metabolites. The detailed protocols and data analysis strategies outlined in this application note offer a robust framework for researchers in pharmacology, drug metabolism, and anti-doping analysis to accurately identify and characterize the metabolic fate of this compound. This knowledge is essential for understanding its biological activity and for the development of sensitive and specific detection methods.
References
- 1. Detection of urinary this compound metabolites in humans using liquid chromatography-mass spectrometry: Complementary results to gas chromatography mass spectrometric data and its application to antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high-accuracy mass spectrometry for antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorometric Measurement of Arimistane's Aromatase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimistane, chemically known as Androsta-3,5-diene-7,17-dione, is a potent and irreversible steroidal aromatase inhibitor.[1][2][3] Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens.[3] The inhibition of this enzyme is a critical therapeutic target in the treatment of estrogen-receptor-positive breast cancer and other estrogen-dependent diseases.[4] this compound acts as a "suicide substrate," meaning it binds irreversibly to the active site of the aromatase enzyme, leading to its permanent inactivation.[1][2]
This document provides detailed application notes and protocols for determining the aromatase inhibitory activity of this compound using a fluorometric assay. This high-throughput screening method offers a sensitive and efficient means to quantify the potency of aromatase inhibitors.[5] The assay is based on the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product by aromatase. The presence of an inhibitor, such as this compound, leads to a decrease in the fluorescence signal, which is directly proportional to its inhibitory activity.
Principle of the Fluorometric Aromatase Inhibition Assay
The fluorometric assay for aromatase inhibition utilizes a fluorogenic substrate, such as dibenzylfluorescein (B31604) (DBF) or a similar compound, which is O-dealkylated by aromatase to produce a highly fluorescent molecule.[5] The increase in fluorescence over time is a direct measure of the enzyme's activity. When an inhibitor like this compound is present, it competes with the substrate for binding to the aromatase enzyme, thereby reducing the rate of fluorescent product formation. By measuring the fluorescence intensity in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.
Data Presentation
| Compound | Type of Inhibition | Method | Potency (IC50/Ki) | Reference |
| Androst-5-ene-7,17-dione | Suicide Substrate | Kinetic Analysis (Human Placental Microsomes) | Ki = 143 nM | [2] |
| Letrozole | Non-steroidal, Competitive | Not Specified | IC50 = 2.8 nM | [4] |
| Exemestane | Steroidal, Irreversible | Not Specified | IC50 = 0.232 µM | [4] |
| Formestane | Steroidal, Irreversible | Not Specified | IC50 = 0.112 µM | [4] |
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based fluorometric assay to determine the aromatase inhibitory activity of this compound. This protocol is a synthesized methodology based on commercially available aromatase inhibitor screening kits.
Materials and Reagents
-
Recombinant human aromatase enzyme
-
Aromatase assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Fluorogenic substrate (e.g., Dibenzylfluorescein)
-
NADPH regenerating system (including NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)
-
This compound (Androsta-3,5-diene-7,17-dione)
-
Positive control inhibitor (e.g., Letrozole or Exemestane)
-
Solvent for compounds (e.g., DMSO)
-
96-well solid white flat-bottom plates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission ~485/530 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Procedure
-
Preparation of Reagents:
-
Prepare aromatase assay buffer and store at 4°C.
-
Reconstitute the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of the fluorogenic substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of the positive control inhibitor in DMSO and create a series of dilutions.
-
-
Assay Protocol in 96-Well Plate:
-
Blank Wells: Add assay buffer and the solvent used for the test compounds (e.g., DMSO) to these wells.
-
No Inhibitor Control Wells: Add assay buffer, NADPH regenerating system, and the aromatase enzyme.
-
Test Compound Wells: Add assay buffer, NADPH regenerating system, aromatase enzyme, and the desired concentration of this compound.
-
Positive Control Wells: Add assay buffer, NADPH regenerating system, aromatase enzyme, and the desired concentration of the positive control inhibitor.
-
The final volume in each well should be the same. It is recommended to pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add the fluorogenic substrate to initiate the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. Set the excitation wavelength to approximately 485 nm and the emission wavelength to approximately 530 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of No Inhibitor Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism).
-
Visualizations
Aromatase Signaling Pathway and Inhibition by this compound
Caption: Aromatase pathway and its irreversible inhibition by this compound.
Experimental Workflow for Fluorometric Aromatase Inhibition Assay
Caption: Workflow for the fluorometric aromatase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]
- 5. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Arimistane Solubility in DMSO for Reliable In Vitro Results: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Arimistane (Androsta-3,5-diene-7,17-dione) in in vitro assays, achieving and maintaining its solubility in Dimethyl Sulfoxide (DMSO) is paramount for experimental success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring the accuracy and reproducibility of your results.
This compound, a potent irreversible aromatase inhibitor, is inherently hydrophobic, making DMSO a necessary solvent for creating stock solutions for use in aqueous-based in vitro systems.[1][2] However, the introduction of these DMSO stock solutions into cell culture media or assay buffers can often lead to precipitation, confounding experimental outcomes. This guide offers detailed protocols, quantitative data, and visual aids to circumvent these issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its low aqueous solubility, the recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[2]
Q2: My this compound precipitates immediately when I add the DMSO stock solution to my aqueous cell culture medium. What is happening?
A2: This common issue, often termed "solvent-shifting" precipitation or "crashing out," occurs because the highly concentrated this compound in the DMSO stock is rapidly diluted into an aqueous environment where it is poorly soluble.[1] The key is to ensure the final concentrations of both this compound and DMSO are low enough to maintain solubility in the final assay volume.
Q3: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ideally, a concentration of 0.1% is recommended for sensitive cell lines or long-term experiments. It is crucial to perform a preliminary experiment to determine the specific DMSO tolerance of your cell line.
Q4: How should I store my this compound stock solution in DMSO?
A4: Studies have shown that this compound is stable in DMSO for at least 60 days when stored at -20°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which can introduce moisture and potentially affect compound stability.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound in your in vitro assays can be a significant roadblock. The following troubleshooting steps provide a systematic approach to resolving this issue.
Issue: Immediate Cloudiness or Precipitate Formation Upon Dilution
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Decrease the final working concentration of this compound in your experiment.
-
-
Possible Cause: "Solvent shock" from rapid dilution of the concentrated DMSO stock.
-
Solution 1 (Serial Dilution): Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed (37°C) culture medium. This gradual change in solvent polarity can help maintain solubility.
-
Solution 2 (Dropwise Addition with Agitation): Add the small volume of the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This promotes rapid and uniform mixing, preventing localized high concentrations that lead to precipitation.
-
Issue: Precipitate Forms Over Time During Incubation
-
Possible Cause: The this compound solution is in a metastable supersaturated state.
-
Solution: Reduce the final working concentration of this compound.
-
-
Possible Cause: Temperature fluctuations during the experiment.
-
Solution: Ensure a constant and stable temperature is maintained throughout the assay incubation period.
-
-
Possible Cause: Interaction with components in the cell culture medium (e.g., salts, proteins).
-
Solution: Test the solubility of this compound in a simpler buffer (e.g., Phosphate-Buffered Saline - PBS) to determine if media components are contributing to the precipitation.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMSO at various temperatures is not extensively published, the following table provides solubility information for this compound in other organic solvents, which can serve as a reference.
| Solvent | Solubility |
| Acetonitrile | 1 mg/mL[3] |
| Ethanol | 1 mg/mL[3] |
| Methanol | 1 mg/mL[3] |
Note: It is highly recommended that researchers determine the empirical solubility of this compound in DMSO for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (Androsta-3,5-diene-7,17-dione) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to 60 days.
Protocol 2: Fluorometric Aromatase Inhibition Assay
This protocol is adapted from commercially available aromatase inhibitor screening kits and should be optimized for your specific experimental setup.
Materials:
-
Recombinant human aromatase enzyme
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Assay buffer
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Letrozole)
-
White, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Serial Dilution of this compound: Prepare a serial dilution of your this compound DMSO stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells remains constant and non-toxic (e.g., 0.1%).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Recombinant Human Aromatase
-
This compound dilution or vehicle control (DMSO in assay buffer)
-
Positive control inhibitor (if used)
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and NADPH generating system to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., readings every 1-2 minutes).
-
Data Analysis:
-
Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
-
Visualizing Key Processes
To further aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
References
Technical Support Center: Optimizing LC-MS/MS Detection of Arimistane and its Urinary Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Arimistane and its urinary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary urinary metabolites of this compound?
A1: Following administration, this compound is extensively metabolized. The main metabolites identified in urine are phase I metabolites, including reduced, monohydroxylated, and bis-hydroxylated forms.[1][2] One of the most prominently reported metabolites is androst-3,5-diene-7β-ol-17-one.[1][2] In total, up to 15 metabolites have been detected, which are primarily excreted as glucuro-conjugated compounds.[3][4] this compound itself is typically found in smaller quantities in the sulfate (B86663) fraction of urine.[3][4]
Q2: What is the general sample preparation procedure for urinary analysis of this compound metabolites?
A2: The standard procedure involves enzymatic hydrolysis of the conjugated metabolites. A common method includes:
-
Removal of the unconjugated fraction of urine.
-
Hydrolysis of the remaining fraction with β-glucuronidase from Escherichia coli.[1][2]
-
Liquid-liquid extraction (LLE) of the hydrolyzed sample, for example, with tert-butylmethyl ether.
-
Evaporation of the organic solvent and reconstitution of the residue in a solution compatible with the LC mobile phase, such as water:acetonitrile.[1][2]
Q3: What are the recommended LC-MS/MS parameters for this compound and its metabolites?
A3: While specific parameters should be optimized for your instrument, here are some typical starting points:
-
Liquid Chromatography (LC): A C18 column is commonly used with a gradient elution mobile phase consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is generally used. Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole (QqQ) instrument. For accurate mass measurements and metabolite identification, a Quadrupole Time-of-Flight (qTOF) instrument is beneficial.[1][2]
Q4: Is this compound expected to be found in urine samples?
A4: Unlike many of its metabolites, this compound itself may not be readily detected in the free or glucuronidated fractions of urine.[3][4] However, some studies have reported the detection of unchanged this compound.[1][2] Its presence and concentration can be variable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for this compound metabolites | Incomplete hydrolysis of glucuronide conjugates. | Optimize the hydrolysis step: ensure the correct pH and temperature for the β-glucuronidase enzyme and consider extending the incubation time. |
| Poor extraction recovery. | Evaluate different extraction solvents and pH conditions. Ensure complete evaporation of the solvent before reconstitution. | |
| Ion suppression from the urine matrix. | Dilute the sample further. Improve the chromatographic separation to elute metabolites in a cleaner region of the chromatogram. Consider using a divert valve to direct the early, unretained matrix components to waste. | |
| Poor peak shape (tailing, fronting, or split peaks) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For basic compounds, a lower pH can improve peak shape. | |
| Injection of the sample in a solvent much stronger than the initial mobile phase. | Ensure the reconstitution solvent is as close in composition as possible to the initial mobile phase conditions. | |
| Inconsistent quantification results | Matrix effects varying between samples. | Utilize a stable isotope-labeled internal standard for each analyte if available. If not, use a structurally similar analog. Perform a matrix effect study to assess the extent of ion suppression or enhancement. |
| Instability of the analyte in the processed sample. | Analyze samples as quickly as possible after preparation. Store extracts at low temperatures (e.g., 4°C) in the autosampler. | |
| Difficulty in differentiating isomeric metabolites | Insufficient chromatographic resolution. | Optimize the LC gradient to improve the separation of isomers. Experiment with different column chemistries (e.g., C18, phenyl-hexyl). |
| Similar fragmentation patterns. | If using a high-resolution mass spectrometer, utilize the accurate mass data to aid in identification. For triple quadrupole instruments, carefully select transitions that may offer some level of differentiation. |
Experimental Protocols
Detailed Sample Preparation Protocol for Urinary Metabolites
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To 2 mL of urine, add an appropriate internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture and incubate at 50°C for 3 hours.
-
Cool the sample to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of tert-butylmethyl ether to the hydrolyzed sample.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 5 mL of tert-butylmethyl ether and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a water:acetonitrile (1:1, v/v) solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes, followed by a re-equilibration period |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | ESI Positive |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Quantitative Data Summary
Table 1: MRM Transitions for this compound and a Key Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 287.2 | 97.1 | 25 |
| Androst-3,5-diene-7β-ol-17-one | 287.2 | 159.1 | 20 |
Note: These are example values and should be optimized for the specific instrument being used.
Visualizations
Caption: Metabolic pathway of this compound leading to various urinary metabolites.
Caption: Experimental workflow for the analysis of this compound metabolites in urine.
References
- 1. Detection of urinary this compound metabolites in humans using liquid chromatography-mass spectrometry: Complementary results to gas chromatography mass spectrometric data and its application to antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high-accuracy mass spectrometry for antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Arimistane degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Arimistane samples to minimize degradation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound, chemically known as Androsta-3,5-diene-7,17-dione, is a synthetic steroidal compound that acts as an aromatase inhibitor.[1] Its stability is a critical concern because the conjugated diene system in its structure can be susceptible to degradation under certain conditions, potentially leading to inaccurate quantification or the formation of interfering degradation products.[2] It is also important to note that this compound can be a degradation product of 7-oxo-DHEA, particularly in protic solvents and under acidic conditions.[3]
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
Several factors can contribute to the degradation of this compound during sample preparation:
-
pH: Acidic conditions are known to promote the degradation of similar steroidal structures.[3]
-
Temperature: High temperatures, such as those encountered in gas chromatography (GC) inlets, can lead to the degradation of this compound.[3]
-
Solvent Choice: Protic solvents, like methanol, have been shown to promote the degradation of related compounds to form this compound, suggesting that the choice of solvent is critical for maintaining this compound's integrity.[3]
-
Light Exposure: While specific data on the photodegradation of this compound is limited, many steroid compounds are sensitive to light. It is, therefore, a good practice to minimize light exposure during sample handling and storage.
-
Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
Q3: What are the recommended storage conditions for this compound samples?
To ensure the stability of this compound in samples, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store samples at -20°C or, for long-term storage, at -80°C. | Low temperatures minimize chemical and enzymatic degradation. |
| Light | Store samples in amber vials or protect them from light. | Prevents potential photodegradation. |
| Atmosphere | For purified standards or dried extracts, storing under an inert gas (e.g., nitrogen or argon) can be beneficial. | Minimizes oxidation. |
| Container | Use tightly sealed, appropriate laboratory-grade containers. | Prevents solvent evaporation and contamination. |
Note: This table is based on general best practices for steroid analysis in the absence of specific, long-term stability studies for this compound under all conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.
Issue 1: Low recovery of this compound after sample extraction.
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and method. Consider using a solvent with appropriate polarity for this compound, such as methyl tert-butyl ether (MTBE) or ethyl acetate. Perform multiple extraction steps to ensure complete recovery. |
| Degradation during Extraction | Avoid acidic conditions during extraction. If an acidic pH is required for other analytes, neutralize the sample as soon as possible. Perform extraction steps at low temperatures (e.g., on ice). |
| Adsorption to Surfaces | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize the loss of this compound due to adsorption. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Review the sample preparation workflow for potential degradation triggers (see Q2). Analyze a freshly prepared standard to confirm the identity of the this compound peak. |
| Formation from 7-oxo-DHEA | If the sample may contain 7-oxo-DHEA, use aprotic solvents (e.g., DMSO for storage, and extraction solvents like MTBE) and avoid acidic conditions to prevent its conversion to this compound.[3] |
| Contamination | Ensure all solvents, reagents, and labware are clean and free of contaminants. Run a blank sample to identify any background interference. |
Issue 3: Peak tailing or broadening in LC-MS analysis.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Use a column with end-capping to minimize interactions with residual silanols. Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically a lower pH is used, but this must be balanced with this compound's stability). |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Poorly Optimized Mobile Phase | Optimize the mobile phase composition, including the organic modifier and any additives, to improve peak shape. |
| System Issues | Check for dead volumes in the HPLC system, ensure proper fitting connections, and confirm that the column is not clogged. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to 1 mL of the plasma/serum sample in a glass tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step with another 5 mL of MTBE and combine the organic layers.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
DOT Script for LLE Workflow:
References
Addressing matrix effects in the bioanalysis of Arimistane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing matrix effects during the bioanalytical quantification of Arimistane using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common challenges and ensure the development of a robust and reliable analytical method.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on the identification, diagnosis, and resolution of matrix-effect-related problems.
Problem 1: Inconsistent Analyte Response or Poor Reproducibility
Question: My quality control (QC) samples for this compound show high variability (%CV > 15%) between different lots of plasma. What is the likely cause and how can I fix it?
Answer:
High variability between different biological matrix lots is a classic indicator of significant and variable matrix effects. Here’s a step-by-step approach to troubleshoot this issue:
-
Underlying Cause: Different sources of plasma contain varying levels of endogenous components like phospholipids (B1166683), salts, and proteins. These components can interfere with the ionization of this compound, causing either ion suppression or enhancement. The inconsistency in your results suggests that the degree of this interference changes from one plasma lot to another.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.
-
Protein Precipitation (PPT): If you are using a simple PPT method (e.g., with acetonitrile), it may not be providing sufficient cleanup. While fast, PPT is known for leaving significant amounts of phospholipids in the final extract.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and adjust the pH of the aqueous phase to optimize the extraction of this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most powerful technique for minimizing matrix effects. Develop a method using a C18 or a mixed-mode sorbent to selectively retain this compound while washing away interfering compounds.
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions of major ion suppression. You can identify these regions by performing a post-column infusion experiment. By infusing a constant concentration of this compound post-column and injecting an extracted blank matrix sample, you can observe dips in the baseline signal that correspond to ion suppression zones. Adjust your LC gradient to move the this compound peak to a "cleaner" part of the chromatogram.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. A SIL-IS (e.g., this compound-d4) will co-elute with this compound and be affected by matrix interferences in the same way. This ensures that the ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification.
-
Problem 2: Low Signal-to-Noise Ratio and Poor Sensitivity
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for this compound in plasma. The signal is very low, even though it's strong when I inject a neat standard. What's causing this loss of sensitivity?
Answer:
This issue is most commonly caused by severe ion suppression. The co-eluting matrix components are competing with this compound for ionization in the MS source, drastically reducing its signal.
-
Underlying Cause: Electrospray ionization (ESI) is particularly susceptible to ion suppression. Endogenous compounds, especially phospholipids from plasma, are notorious for causing this effect.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-extraction spike method to quantify the extent of signal loss. A matrix factor significantly less than 1 (e.g., <0.5) confirms severe ion suppression.
-
Enhance Sample Cleanup: Your primary goal is to remove the compounds causing the suppression. As mentioned in the previous problem, moving from PPT to LLE or, ideally, to a well-developed SPE method is crucial. Consider using SPE cartridges or plates specifically designed for phospholipid removal.
-
Reduce Matrix Load: Diluting your sample with a suitable buffer before extraction can reduce the overall concentration of interfering components. While this also dilutes the analyte, the reduction in ion suppression can sometimes lead to a net increase in signal.
-
Check for Co-eluting Metabolites: If you are analyzing samples from a dosing study, be aware that metabolites of this compound could co-elute and cause interference. Ensure your chromatography can separate the parent drug from its major metabolites.
-
Optimize MS Source Parameters: While less impactful than sample prep and chromatography, optimizing parameters like nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes help mitigate ion suppression to a small degree.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between absolute and relative matrix effects?
A1:
-
Absolute Matrix Effect refers to the direct comparison of the analyte's response in the presence of the matrix versus its response in a neat (clean) solvent. It is used to quantify the degree of ion suppression or enhancement.
-
Relative Matrix Effect assesses the variability of the matrix effect across different lots or sources of the biological matrix. This is critical for ensuring the method's ruggedness and reliability when analyzing samples from a diverse population. Regulatory guidelines emphasize the importance of evaluating the relative matrix effect.
Q2: How is recovery different from matrix effect, and what are acceptable values?
A2:
-
Recovery measures the efficiency of the extraction process. It is the percentage of the analyte that is recovered from the sample matrix during the sample preparation steps. It is determined by comparing the analyte's peak area in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect measures how the remaining matrix components in the final extract affect the analyte's ionization.
-
Acceptable Values: For a validated bioanalytical method, recovery should be consistent and precise (ideally with a %CV < 15%), although it does not need to be 100%. The matrix effect should also be consistent across different lots of the matrix, with a %CV of the matrix factor of ≤15%.
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A3: Yes, a structural analog can be used, but with caution. The ideal analog should have similar chemical properties (pKa, logP) and, most importantly, similar chromatographic retention and ionization behavior to this compound. You must rigorously validate that the analog experiences the same degree of matrix effect as this compound. If the analyte and the analog are affected differently by ion suppression, the method will yield inaccurate results.
Quantitative Data Summary
The following tables present example validation data for a structurally similar steroidal compound, which can serve as a benchmark for developing a bioanalytical method for this compound.
Table 1: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Recovery (%) | %CV (Recovery) | Matrix Factor | %CV (Matrix Factor) |
| Low | 1.0 | 91.5 | 5.8 | 0.94 | 8.2 |
| Medium | 10 | 93.2 | 4.1 | 0.96 | 6.5 |
| High | 100 | 92.8 | 3.5 | 0.95 | 5.1 |
Data is illustrative and based on typical performance for steroid analysis in human plasma using SPE-LC-MS/MS.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL in methanol). Vortex briefly.
-
Condition SPE Plate: Condition a C18 SPE 96-well plate with 1 mL of methanol (B129727), followed by 1 mL of deionized water.
-
Load Sample: Add 200 µL of 2% formic acid in water to the plasma sample, vortex, and load the entire volume onto the SPE plate.
-
Wash: Wash the wells with 1 mL of 10% methanol in water.
-
Elute: Elute this compound and the internal standard with two 500 µL aliquots of methanol into a clean 96-well collection plate.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 45°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
Analysis: Seal the plate and inject 5 µL into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 min: 40% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 40% B
-
4.0 min: 40% B
-
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI Positive
-
MRM Transitions (Example):
-
This compound: Q1 m/z 285.2 -> Q3 m/z 159.1
-
This compound-d4 (IS): Q1 m/z 289.2 -> Q3 m/z 163.1
-
Visualizations
Technical Support Center: Arimistane Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of Arimistane (Androst-3,5-diene-7,17-dione) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Troubleshooting Guide
Low or inconsistent derivatization yield is a common issue in the GC-MS analysis of steroids like this compound. The following table outlines potential problems, their likely causes, and recommended solutions to enhance your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | Incomplete reaction due to suboptimal temperature or time. | Optimize reaction temperature and time. For silylation with BSTFA + 1% TMCS, a common starting point is 60-80°C for 15-60 minutes.[1][2][3] For MSTFA, a reaction temperature of 70°C for 10-20 minutes is often effective.[4][5] |
| Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and store derivatizing reagents under inert gas and in a desiccator to prevent degradation from moisture.[6][7] | |
| Steric hindrance of the carbonyl groups in this compound. | Consider a two-step derivatization process. First, protect the keto groups by forming methoxime (MO) derivatives, followed by silylation of any hydroxyl groups.[1][8][9] | |
| Insufficient amount of derivatizing reagent. | Use a sufficient excess of the derivatizing reagent. A molar ratio of at least 2:1 of the silylating agent to each active hydrogen in the analyte is recommended.[6][10] | |
| Presence of Multiple Peaks for this compound | Formation of multiple silyl (B83357) derivatives (e.g., mono- and di-enol TMS ethers). | The use of a catalyst like TMCS can promote the formation of a single, more stable derivative.[11] Adjusting the ratio of silylating agent to catalyst may be necessary. For some steroids, a mixture of BSTFA:TMCS:pyridine (B92270) has been shown to yield a single derivative.[12] |
| Degradation of this compound during derivatization or injection. | This compound can be formed from other 7-oxygenated DHEA-related compounds under acidic conditions or high temperatures in the GC injector port.[13][14] Use milder derivatization conditions and optimize the GC inlet temperature to minimize degradation. | |
| Interfering Peaks in the Chromatogram | By-products from the derivatization reaction. | BSTFA is often preferred over BSA as its by-products are more volatile and less likely to interfere with the chromatogram. |
| Contaminants from the sample matrix or reagents. | Ensure proper sample clean-up prior to derivatization. Use high-purity solvents and reagents. | |
| Poor Peak Shape (Tailing) | Incomplete derivatization leaving polar functional groups exposed. | Re-optimize the derivatization protocol to ensure complete reaction. Increase reaction time, temperature, or the amount of reagent. |
| Adsorption of the analyte on active sites in the GC system. | Ensure the GC liner and column are properly deactivated. |
Frequently Asked Questions (FAQs)
Q1: Which silylating agent is best for this compound derivatization?
A1: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for the derivatization of steroids, including those with structures similar to this compound.[15] BSTFA, often in combination with a catalyst like 1% Trimethylchlorosilane (TMCS), is a powerful silylating agent. MSTFA is also highly effective, and its by-products are very volatile.[4] The choice may depend on the specific sample matrix and potential interferences.
Q2: Is a catalyst necessary for the derivatization of this compound?
A2: While not always mandatory, a catalyst such as TMCS can significantly enhance the reactivity of silylating agents like BSTFA, especially for sterically hindered functional groups.[6][10] For this compound, which has two carbonyl groups, a catalyst can help drive the reaction to completion and improve the yield of the desired derivative.[11]
Q3: What are the optimal reaction conditions (temperature and time) for this compound derivatization?
A3: The optimal conditions can vary depending on the chosen reagent and solvent. A good starting point for BSTFA with TMCS is heating at 60-80°C for 15-60 minutes.[1][2][3] For MSTFA, reacting at 70°C for 10-20 minutes is a common practice.[4][5] It is crucial to empirically optimize these parameters for your specific experimental setup to achieve the highest yield.
A4: this compound (androst-3,5-diene-7,17-dione) can be formed as an artifact from 7-oxo-DHEA and related compounds during sample preparation, particularly under acidic conditions or at the high temperatures of the GC injector port.[13][14] If your sample may contain these precursors, it is essential to use mild derivatization and analysis conditions to avoid misinterpretation of your results.
Q5: How can I confirm that my derivatization reaction has gone to completion?
A5: You can monitor the reaction by analyzing aliquots at different time points. The disappearance of the underivatized this compound peak and the maximization of the derivatized peak area indicate the reaction's progression. Additionally, using a deuterated silylating agent like MSTFA-d9 can help confirm the number of silyl groups attached to the molecule by observing the mass shift in the mass spectrum.[5]
Experimental Protocol: Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a general procedure for the trimethylsilylation of this compound for GC-MS analysis. Optimization may be required for specific sample types and instrumentation.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen. The presence of water will quench the derivatization reaction.[6][7]
-
Reagent Addition: To the dried sample in the reaction vial, add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[10]
-
Reaction: Tightly cap the vial and vortex briefly to mix the contents.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes. Periodically vortexing during incubation can improve reaction efficiency.
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject an appropriate volume (typically 1 µL) into the GC-MS system.
Visualizations
Caption: A flowchart of the experimental workflow for the derivatization of this compound.
Caption: A logical diagram for troubleshooting low derivatization yield of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Derivatization Studies: The Formation of Dexamethasone MO-TMS | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with Arimistane and DMSO
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting cell viability assays using Arimistane, a compound often requiring Dimethyl Sulfoxide (DMSO) for solubilization.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it used in research?
This compound, also known as Androsta-3,5-diene-7,17-dione, is a synthetic compound that acts as a potent and irreversible aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for converting androgens (like testosterone) into estrogens.[2][3][4] By inhibiting this enzyme, this compound effectively blocks estrogen synthesis, leading to increased testosterone (B1683101) levels.[3][4] In a research context, it is used to study the effects of estrogen deprivation and testosterone elevation on various cellular processes, including proliferation and viability in hormone-sensitive cell lines.
Q2: Why is DMSO necessary when working with this compound?
This compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media. DMSO is a powerful organic solvent that can dissolve this compound, allowing for the preparation of concentrated stock solutions.[5] These stock solutions can then be diluted to final working concentrations in the culture medium for experiments.
Q3: What is the mechanism of action of this compound?
This compound is a "suicide" aromatase inhibitor, meaning it binds permanently to the aromatase enzyme, leading to its irreversible inactivation.[1] This prevents the conversion of androgens to estrogens, thereby reducing circulating estrogen levels and increasing testosterone levels.[1][4] It has also been reported to reduce cortisol and raise luteinizing hormone (LH).[1]
DMSO-Related Questions
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[6]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and this is a widely recommended upper limit.[7] Many robust cell lines can tolerate up to 1%.[6][7][8]
-
Sensitive Cells: Primary cells and some specific cell lines can be sensitive to concentrations as low as 0.1%.[7][8]
-
High Concentrations: Concentrations of 2% and above are often cytotoxic, especially with incubation times of 24 hours or longer.[6] However, for short-term assays (e.g., 4 hours), some cell lines may tolerate up to 2% DMSO.[6]
Crucially, you must perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay conditions.
Q5: My DMSO vehicle control is showing toxicity. What should I do?
-
Lower the Concentration: The most straightforward solution is to reduce the final DMSO concentration in your wells. This may require preparing a more concentrated stock of this compound, if its solubility allows.
-
Reduce Exposure Time: If possible for your experimental design, reduce the incubation time of the cells with the DMSO-containing medium.
-
Change Solvents: While less common, exploring other solvents may be an option, but this would require extensive validation.
-
Perform a Dose-Response Curve: Always run a DMSO dose-response curve (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your cells to identify the No-Observed-Adverse-Effect Level (NOAEL) for your specific experimental conditions.
Assay-Specific Questions
Q6: Which cell viability assay is best for experiments with this compound and DMSO?
The choice depends on potential interferences.
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity via dehydrogenase enzymes.[9] They are widely used but can be prone to interference. This compound, as a steroidal compound, could potentially interfere. More importantly, some compounds can directly reduce the tetrazolium salts, leading to a false positive signal (increased viability).[10][11]
-
CellTiter-Glo® (ATP Assay): This luminescent assay quantifies ATP, a direct indicator of metabolically active cells.[12][13] It is generally considered more sensitive and less prone to interference from colored compounds than tetrazolium assays.[14] DMSO has been shown to have minimal effect on the assay chemistry at concentrations up to 2%.[12] This is often the preferred method.
-
Dye Exclusion Assays (e.g., Trypan Blue): This method directly counts viable cells based on membrane integrity. It is not a high-throughput method but can be invaluable for validating results from metabolic assays, as it is not subject to the same types of chemical interference.
Q7: I am seeing higher absorbance/signal in my treated wells than in my control wells in an MTT assay. Is this compound promoting growth?
While possible, it is more likely an artifact.
-
Chemical Interference: this compound or other compounds could be directly reducing the MTT reagent, leading to a color change independent of cell metabolism.[11] To test this, set up cell-free control wells containing medium, this compound at various concentrations, and the MTT reagent. If the color changes, you have direct chemical interference.
-
Increased Metabolism: The compound may be inducing a stress response in the cells, causing an increase in metabolic activity and therefore more MTT reduction, without an actual increase in cell number.[11] This can mask underlying cytotoxicity.
-
Recommendation: If you observe this effect, switch to a non-colorimetric assay, such as the CellTiter-Glo® (ATP) assay, or confirm cell numbers by direct counting (e.g., Trypan Blue exclusion or a nuclear staining assay like DAPI/Hoechst).
Troubleshooting Guide
This guide addresses common problems encountered during cell viability assays involving this compound and DMSO.
Problem 1: Low Viability in Vehicle (DMSO) Control Wells
| Possible Cause | Recommended Solution |
| DMSO concentration is too high. | The final DMSO concentration is toxic to your specific cell line. Perform a DMSO toxicity curve (0.05% - 2.0%) to find the highest non-toxic concentration. Ensure the final concentration is below this limit, ideally ≤0.5%.[7] |
| Uneven cell seeding. | Poor pipetting technique leads to fewer cells in control wells. Use reverse pipetting for viscous cell suspensions and ensure cells are evenly resuspended before plating. |
| Edge effects on the plate. | Outer wells of a microplate are prone to evaporation, concentrating media components and DMSO. Avoid using the outermost wells for experimental data; fill them with sterile PBS or media instead. |
| Contamination. | Bacterial or fungal contamination can affect cell health. Regularly check cultures for contamination and practice sterile techniques. |
Problem 2: Inconsistent or High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Precipitation of this compound. | This compound may precipitate when the DMSO stock is diluted into aqueous culture medium. Visually inspect wells under a microscope after adding the compound. To mitigate, use a multi-step dilution (e.g., dilute DMSO stock into a small volume of medium first, vortex, then add to the final well). Ensure the final DMSO concentration is sufficient to maintain solubility. |
| Incomplete formazan (B1609692) solubilization (MTT Assay). | The purple formazan crystals in an MTT assay must be fully dissolved before reading.[15] Pipette up and down vigorously after adding the solubilization solution (e.g., DMSO or SDS) and check for the absence of crystals. A plate shaker can also help.[16] |
| Pipetting errors. | Inaccurate or inconsistent pipetting of cells, compound, or assay reagents. Calibrate pipettes regularly. Use multi-channel pipettes carefully and change tips for each condition. |
| Air bubbles in wells. | Bubbles can interfere with absorbance or luminescence readings.[16] Centrifuge the plate briefly or gently pop bubbles with a sterile pipette tip before reading. |
Problem 3: Assay Interference
| Possible Cause | Recommended Solution |
| Compound has intrinsic color. | If this compound solutions are colored, they will interfere with colorimetric assays (MTT, MTS, XTT). Measure the absorbance of the compound in media at the assay wavelength and subtract this background from your results. |
| Compound reduces tetrazolium salts. | The compound directly reacts with and reduces the assay reagent (e.g., MTT). Run a cell-free control with media, compound, and the assay reagent.[17] If a color change occurs, the assay is not suitable. Switch to an orthogonal method like an ATP assay (CellTiter-Glo®). |
| Compound interferes with luciferase. | The compound may inhibit or enhance the luciferase enzyme in ATP assays.[12] Run a control with a known amount of ATP, the assay reagent, and your compound to check for interference. |
Data Presentation Tables
Table 1: General DMSO Tolerance for Cell Lines (24h Exposure)
| DMSO Concentration | Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe for almost all cell types, including sensitive primary cells.[7][8] | Ideal for sensitive cells or long-term exposure experiments. |
| 0.1% - 0.5% | Well-tolerated by most established/immortalized cell lines.[7] | Recommended range for most standard experiments. |
| 0.5% - 1.0% | May cause stress or slight toxicity in some cell lines.[6] | Use only after validating the tolerance of your specific cell line. |
| > 1.0% | Significant cytotoxicity is common, especially after 24 hours.[6] | Avoid for endpoint assays longer than a few hours. |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Issues with this compound/DMSO |
| MTT | Dehydrogenase activity reduces yellow MTT to purple formazan.[15] | Inexpensive, widely used. | Requires a solubilization step (often with DMSO); potential for interference from colored or reducing compounds.[9][10] |
| MTS / XTT | Dehydrogenase activity reduces reagent to a soluble formazan.[9] | No solubilization step; homogeneous assay. | Less sensitive than MTT; higher background; still susceptible to interference from reducing compounds.[9] |
| CellTiter-Glo® | Quantifies ATP using a luciferase reaction, generating light.[12] | Highly sensitive, fast, less interference from colored compounds.[14] | Potential for luciferase inhibition by test compounds; requires a luminometer. |
| Trypan Blue | Dye exclusion based on cell membrane integrity. | Direct measure of viability; not affected by metabolic changes. | Low throughput, subjective, manual counting. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10-100 mM in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.5%).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20] Monitor for the formation of purple formazan crystals.
-
Solubilization:
-
If removing medium: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[19]
-
If not removing medium: Add 100 µL of a solubilizing agent like 10% SDS.
-
-
Read Plate: Place the plate on a shaker for 10-15 minutes to ensure all crystals are dissolved.[19] Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: General workflow for a cell viability experiment.
Caption: Troubleshooting flowchart for viability assay issues.
Caption: Mechanism of action of this compound.
References
- 1. hitechpharma.com [hitechpharma.com]
- 2. fda.gov [fda.gov]
- 3. nutritionalsupplementshop.com [nutritionalsupplementshop.com]
- 4. fatburners.at [fatburners.at]
- 5. This compound: Degradation product or metabolite of 7-oxo-DHEA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. youtube.com [youtube.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. MTT Assay [protocols.io]
Technical Support Center: Arimistane in Aqueous Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing the precipitation of Arimistane (Androsta-3,5-diene-7,17-dione) in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as Androsta-3,5-diene-7,17-dione, is a potent and irreversible steroidal aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. In research, this compound is used to study the effects of estrogen deprivation on various biological processes, particularly in the context of hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer.[2][3][4]
Q2: What are the main challenges of using this compound in cell culture?
The primary challenge with using this compound in cell culture is its low aqueous solubility.[5] As a hydrophobic and lipophilic molecule, it has a tendency to precipitate when added to aqueous-based cell culture media, a phenomenon often referred to as "crashing out." This can lead to inaccurate and irreproducible experimental results.
Q3: What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for cell culture applications. It is crucial to use anhydrous, cell culture-grade DMSO to prepare a high-concentration stock solution.
Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cellular toxicity. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines.[6][7] However, some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but it is essential to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line's viability and function.[6][7][8]
Q5: Can serum in the culture medium help to solubilize this compound?
Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1][9][10] Therefore, adding this compound to complete medium containing fetal bovine serum (FBS) or other sera may improve its solubility compared to serum-free media. However, relying solely on serum is often insufficient to prevent precipitation, especially at higher concentrations of this compound.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered when preparing and using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding this compound stock to media. | 1. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Rapid Dilution Shock: Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift, leading to precipitation. 3. Low Temperature: Media at room temperature or colder can decrease the solubility of hydrophobic compounds. | 1. Lower the final concentration: Start with concentrations in the low nanomolar to low micromolar range, as this is typical for potent aromatase inhibitors in vitro. 2. Perform Serial Dilutions: Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium before making the final dilution. Add the stock solution dropwise while gently swirling the medium. 3. Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. |
| Fine, crystalline precipitate forms after several hours or days in the incubator. | 1. Delayed Precipitation: The compound is initially in a supersaturated state and precipitates over time. 2. Interaction with Media Components: this compound may interact with salts or other components in the media, leading to the formation of insoluble complexes. 3. pH or Temperature Fluctuations: Changes in the incubator environment can affect compound solubility. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium over the duration of your experiment. 2. Consider a Different Media Formulation: If the problem persists, trying a different basal medium might be beneficial. 3. Ensure Stable Incubator Conditions: Regularly check and maintain the temperature and CO2 levels of your incubator. |
| Inconsistent experimental results. | Micro-precipitation: Small, invisible precipitates can form, leading to variations in the effective concentration of this compound in solution. | 1. Visual Inspection: Before adding the final working solution to your cells, carefully inspect the diluted this compound-media mixture for any signs of cloudiness or precipitate. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Do not store diluted solutions in aqueous media for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of your high-concentration this compound stock solution.
-
In a sterile tube, perform an intermediate dilution of the stock solution in pre-warmed media. For example, dilute a 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Mix gently by flicking the tube.
-
-
Final Dilution:
-
Add the required volume of the intermediate solution (or the high-concentration stock if not performing an intermediate dilution) to the final volume of pre-warmed media.
-
Crucially, add the this compound solution dropwise to the media while gently swirling the media. This ensures rapid and even dispersion.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the toxicity limit for your cell line (ideally ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
-
Use Immediately: Use the freshly prepared this compound working solution for your experiments immediately to minimize the risk of precipitation.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| This compound (Androsta-3,5-diene-7,17-dione) Molecular Weight | 284.4 g/mol | [5] |
| This compound Solubility in Organic Solvents | Acetonitrile: 1 mg/ml Ethanol: 1 mg/ml Methanol: 1 mg/ml | [5] |
| Recommended Stock Solution Solvent | 100% Anhydrous DMSO | General best practice for hydrophobic compounds |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [6][7] (Cell line dependent, may tolerate up to 1%) |
| Suggested Starting Concentration Range for in vitro Experiments | 1 nM - 10 µM | Based on effective concentrations of other aromatase inhibitors in cell culture studies.[3][11][12] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound irreversibly inhibits the aromatase enzyme, blocking estrogen production.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for diluting this compound to minimize precipitation.
Troubleshooting Logic for this compound Precipitation
References
- 1. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth factor signaling enhances aromatase activity of breast cancer cells via post-transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aromatase inhibitor studies: Topics by Science.gov [science.gov]
- 9. Aromatase inhibitor exemestane has antiproliferative effects on human mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Androsta-3,5-diene-7,17-dione | 1420-49-1 | 97% [smolecule.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Arimistane Stock Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Arimistane (Androsta-3,5-diene-7,17-dione) stock solutions to ensure their stability and integrity for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on stability studies of structurally related compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for long-term storage. A study on 7-oxo-DHEA, a precursor that can degrade to this compound, showed that it was stable for 60 days in DMSO at -20°C, whereas it degraded in the protic solvent methanol. While this compound is also soluble in ethanol (B145695) and acetonitrile (B52724), DMSO is generally preferred for its ability to dissolve a wide range of small molecules and its suitability for cryogenic storage.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] When stored as a solid, this compound is reported to be stable for at least five years at -20°C.[2] Storing solutions at sub-zero temperatures significantly slows down potential degradation processes.
Q3: How can I avoid precipitation of this compound in my stock solution, especially after freeze-thaw cycles?
A3: To avoid precipitation, ensure that the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent at the storage temperature. It is also crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] If precipitation is observed upon thawing, gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before use.
Q4: For how long can I expect my this compound stock solution to be stable?
Q5: Can I store my diluted, aqueous working solutions of this compound?
A5: It is not recommended to store aqueous working solutions of this compound for extended periods. The stability of many small molecules is significantly reduced in aqueous buffers. It is best practice to prepare fresh working solutions from your frozen stock solution immediately before each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Concentration exceeds solubility limit at storage temperature.- Solvent evaporation. | - Prepare a less concentrated stock solution.- Ensure vials are tightly sealed with parafilm to prevent solvent evaporation.- Before use, warm the vial to room temperature and vortex thoroughly to re-dissolve the precipitate. |
| Cloudiness or precipitation upon dilution into aqueous buffer | - The compound's low aqueous solubility has been exceeded.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Decrease the final concentration of this compound in the aqueous medium.- Increase the percentage of the organic co-solvent in the final working solution (ensure it is compatible with your experimental system).- Add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. |
| Visible change in color of the stock solution | - Potential degradation of this compound.- Contamination of the solvent or stock solution. | - Discard the solution and prepare a fresh stock.- Use high-purity, anhydrous solvents.- Store solutions protected from light. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution due to precipitation or solvent evaporation. | - Prepare a fresh stock solution from solid this compound.- Verify the concentration and purity of the stock solution using an analytical method such as HPLC-UV.- Always ensure the compound is fully dissolved before making dilutions. |
Experimental Protocols
Protocol for Preparing a Concentrated this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C₁₉H₂₄O₂) is 284.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 284.4 g/mol = 0.002844 g = 2.844 mg.
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of solid this compound using an analytical balance.
-
-
Dissolve in DMSO:
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot for storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for a Basic Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol provides a framework for researchers to assess the stability of their this compound stock solutions over time.
Objective: To determine the percentage of this compound remaining in a stock solution after storage under specific conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, as a mobile phase modifier)
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (T=0):
-
Immediately after preparing the this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase as the diluent.
-
Transfer the diluted sample to an autosampler vial.
-
-
Store the Stock Solution:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Analyze Samples at Different Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot of the stored stock solution.
-
Prepare a diluted sample for HPLC analysis in the same manner as the initial sample.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition would be a mixture of acetonitrile and water (e.g., 60:40 v/v), with or without 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a UV absorbance maximum around 280 nm, so detection at this wavelength is appropriate.
-
Injection Volume: 10-20 µL
-
Column Temperature: Room temperature or controlled at 25-30°C.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the this compound peak in the chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: this compound Stock Solution Workflow
Caption: this compound Troubleshooting Flowchart
References
Technical Support Center: Isolating Arimistane from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the isolation of Arimistane (Androsta-3,5-diene-7,17-dione) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three most prevalent techniques for extracting this compound and its metabolites from biological matrices such as urine, plasma, and tissue are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the sample matrix, the required level of cleanliness, and the analytical technique to be used (e.g., LC-MS/MS, GC-MS).
Q2: Which extraction method generally provides the cleanest extract for this compound analysis?
A2: Solid-Phase Extraction (SPE) is widely regarded as the method that produces the cleanest extracts by effectively removing interfering substances. This is particularly crucial for sensitive analytical techniques like LC-MS/MS to minimize matrix effects. While LLE offers good cleanup, it can be more labor-intensive. PPT is the simplest and fastest method but generally results in the least clean extract, which might be sufficient for some screening purposes but can lead to significant matrix effects.
Q3: I am not detecting this compound itself in urine samples, only its metabolites. Is this normal?
A3: Yes, this is a common finding. Studies have shown that this compound is extensively metabolized, and the parent compound is often not detected in urine, especially in the free or glucuronidated fractions.[1][2] It may, however, be found in the sulfate (B86663) fraction.[2] Analysis of this compound's metabolites, such as 7β-hydroxy-androsta-3,5-diene-17-one, is a more reliable way to detect its administration.
Q4: Can this compound be formed as an artifact during sample preparation?
A4: Yes, there is evidence that this compound can be formed from 7-keto-DHEA under certain analytical conditions, particularly with high temperatures used in GC injectors and during derivatization.[2][3] This is a critical consideration when interpreting results, and using LC-MS-based methods can help mitigate this issue as they do not typically involve high temperatures.
Q5: What are "matrix effects" and how can they affect my this compound analysis?
A5: Matrix effects are the alteration of the ionization of a target analyte by co-eluting compounds from the biological matrix. These effects can lead to either suppression or enhancement of the signal during LC-MS analysis, resulting in inaccurate quantification. Due to the complexity of biological samples, matrix effects are a significant challenge. Employing a robust sample cleanup method like SPE and using a stable isotope-labeled internal standard can help to minimize and correct for matrix effects.
Q6: How should I store my biological samples to ensure the stability of this compound?
A6: For long-term storage, it is recommended to keep biological samples such as plasma and urine frozen at -20°C or ideally at -80°C to minimize degradation of this compound and its metabolites.[4][5][6] For short-term storage during sample processing, keeping the samples at 4°C is generally acceptable.[5][6] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the analytes.[5]
Troubleshooting Guides
Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - For LLE: Ensure the pH of the aqueous phase is optimized. For neutral compounds like this compound, a neutral pH is generally suitable. Experiment with different organic solvents to find the one with the best partition coefficient for this compound. Ensure vigorous mixing to maximize surface area contact between the two phases. |
| - For SPE: Check that the sorbent chemistry (e.g., C18) is appropriate for this compound. Ensure proper conditioning of the SPE cartridge. Optimize the wash steps to remove interferences without eluting the analyte. The elution solvent must be strong enough to desorb this compound from the sorbent. | |
| Analyte Degradation | - this compound can be unstable under certain conditions. Avoid strongly acidic or basic conditions during extraction if possible. Keep samples cool during processing. |
| Improper Sample pH | - The pH of the sample can affect the extraction efficiency, especially for LLE and SPE. Adjust the pH of your sample to ensure this compound is in a neutral, non-ionized state for optimal retention on reversed-phase SPE sorbents. |
| Incorrect Elution Solvent (SPE) | - If this compound is not being eluted from the SPE cartridge, the elution solvent may not be strong enough. Try a stronger solvent or a mixture of solvents. For C18 cartridges, methanol (B129727) or acetonitrile (B52724) are common elution solvents. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - If using PPT, consider switching to LLE or SPE for a cleaner extract. |
| - For SPE: Optimize the wash steps by using a stronger wash solvent (that doesn't elute this compound) to remove more matrix components. | |
| Co-elution of Interferences | - Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds. |
| No Internal Standard Used | - Incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte. |
Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Variability in Extraction Procedure | - Ensure all steps of the extraction protocol are performed consistently for all samples. Use of automated liquid handlers can improve precision. |
| Sample Inhomogeneity | - Thoroughly vortex or mix samples before taking an aliquot for extraction. |
| Instrumental Variability | - Perform regular maintenance and calibration of your analytical instrument (e.g., LC-MS/MS system). |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of steroids using various extraction methods. It is important to note that specific values for this compound may vary depending on the exact experimental conditions, instrumentation, and biological matrix.
| Extraction Method | Biological Matrix | Analyte | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LLE | Human Plasma | Pravastatin & Metabolite | 93.8 - 99.5 | N/A | 0.105 - 0.106 | [6] |
| LLE | Human Urine | Androst-4-ene-3,6,17-trione & Metabolites | N/A | N/A | 5 | [7] |
| SPE | Human Plasma | Artemisinin (B1665778) | >85 | 0.257 | 1.03 | [8] |
| PPT | Human Plasma | Exemestane | High | N/A | 0.5 | [9] |
N/A: Not Available in the cited source.
Detailed Experimental Protocols
Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general procedure for the extraction of neutral steroids and can be adapted for this compound.
-
Sample Preparation:
-
To 1 mL of human plasma in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
-
Isolation:
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE) from Human Urine
This protocol is a general procedure for the extraction of steroids from urine using a C18 SPE cartridge and can be optimized for this compound.
-
Sample Pre-treatment:
-
To 2 mL of urine, add β-glucuronidase enzyme and an appropriate buffer. Incubate to hydrolyze conjugated metabolites.
-
Add an internal standard.
-
Centrifuge the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove any remaining water.
-
-
Elution:
-
Elute this compound and its metabolites from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT) from Human Serum
This is a rapid procedure for sample cleanup, suitable for high-throughput analysis.
-
Sample Preparation:
-
In a microcentrifuge tube, add 100 µL of human serum.
-
Add an appropriate amount of internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the serum.[10]
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the initial mobile phase for better chromatographic peak shape.
-
-
Analysis:
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Aromatase Inhibition Pathway
This compound is an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. The following diagram illustrates this pathway and the point of inhibition by this compound.
References
- 1. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high-accuracy mass spectrometry for antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Validation & Comparative
Comparative analysis of Arimistane versus letrozole in aromatase inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Arimistane (Androsta-3,5-diene-7,17-dione) and letrozole (B1683767), two compounds known for their ability to inhibit the aromatase enzyme. While letrozole is a well-characterized, potent, and clinically approved third-generation aromatase inhibitor, the scientific evidence for this compound's efficacy and mechanism of action is significantly less robust and largely originates from non-peer-reviewed sources. This analysis summarizes the available experimental data, details relevant experimental protocols, and visualizes the pertinent biological pathways and workflows.
Mechanism of Action and Chemical Structure
Letrozole is a non-steroidal, reversible, and competitive inhibitor of aromatase.[1] It binds to the heme group of the cytochrome P450 subunit of the enzyme, thereby blocking the active site and preventing the conversion of androgens to estrogens.[2][3] Its high potency and selectivity make it a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[4]
This compound is purported to be a steroidal, irreversible aromatase inhibitor, often referred to as a "suicide inhibitor."[5][6] This implies that it not only binds to the aromatase enzyme but also leads to its permanent inactivation. However, robust, peer-reviewed scientific literature to substantiate this claim is scarce. The U.S. Food and Drug Administration (FDA) has noted that this compound is reported to be an irreversible inhibitor of aromatase, citing a 1992 study by Numazawa et al.[5] It is crucial to note a chemical discrepancy: this compound is chemically known as Androsta-3,5-diene-7,17-dione, whereas the compound investigated in the frequently cited Numazawa et al. study is Androst-5-ene-7,17-dione.[5] Due to the lack of direct peer-reviewed studies on this compound, data for this related compound is presented for comparative purposes, with the strong caveat that it may not be representative of this compound's actual properties.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the aromatase inhibitory potential of letrozole and the this compound-related compound, androst-5-ene-7,17-dione. It is critical to interpret this data with caution, as the values were not obtained from a head-to-head comparative study under identical experimental conditions.
| Parameter | Letrozole | Androst-5-ene-7,17-dione (this compound-related compound) | Reference |
| Mechanism | Non-steroidal, Reversible, Competitive Inhibitor | Steroidal, Irreversible Inhibitor (Suicide Substrate) | [2][3][5] |
| IC50 Value | 0.07 - 20 nM (in cell-free assays) | Not available in peer-reviewed literature | [1] |
| Ki Value | ~4.6 µM (for CYP2A6, a related P450 enzyme) | 143 nM | [7] |
| kinact Value | Not Applicable (Reversible Inhibitor) | 0.069 min-1 | |
| In Vivo Inhibition | >99% aromatase inhibition in postmenopausal women | No peer-reviewed in-vivo data available | [8] |
Experimental Protocols
A standard method for determining in vitro aromatase inhibition is the tritiated water release assay using human placental microsomes. The following is a representative protocol.
Objective: To determine the IC50 or Ki of a test compound for aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (e.g., Letrozole, this compound)
-
Phosphate (B84403) buffer
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, radiolabeled substrate, and NADPH in appropriate buffers.
-
Incubation: In a reaction tube, combine the human placental microsomes, phosphate buffer, and varying concentrations of the test compound. Pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Add a solution of [1β-³H]-androstenedione and NADPH to initiate the aromatization reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C. The aromatase enzyme will convert the [1β-³H]-androstenedione to estrone, releasing ³H into the water (as ³H₂O).
-
Termination of Reaction: Stop the reaction by adding an organic solvent like chloroform.
-
Separation of Tritiated Water: Separate the aqueous phase containing the tritiated water from the organic phase containing the unreacted substrate and steroid products. This is often achieved by centrifugation after treatment with dextran-coated charcoal, which adsorbs the steroids.
-
Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve. For irreversible inhibitors, time-dependent inactivation studies are performed to determine the kinact and Ki values.
Visualizations
Signaling Pathway of Aromatase Inhibition
Caption: Aromatase inhibition by Letrozole and this compound.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Workflow for a tritiated water release aromatase assay.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver | Semantic Scholar [semanticscholar.org]
- 7. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anti-Aromatase Activity: A Comparative Analysis of Arimistane in the Context of Established Inhibitors in MCF-7 Cells
For Immediate Release
This guide provides a comparative framework for validating the anti-aromatase activity of investigational compounds, with a focus on Arimistane (Androsta-3,5-diene-7,17-dione), in the context of established aromatase inhibitors (AIs) in the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and drug development professionals engaged in the study of hormone-dependent cancers.
MCF-7 cells, which express endogenous aromatase, are a widely utilized in vitro model for assessing the efficacy of AIs.[1][2][3] Aromatase, a cytochrome P450 enzyme, is critical for the conversion of androgens to estrogens, which in turn can stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells like MCF-7.[1][4] Therefore, inhibiting aromatase is a key therapeutic strategy.
Comparative Efficacy of Aromatase Inhibitors in MCF-7 Cells
The efficacy of aromatase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for established AIs in MCF-7 cells.
| Compound | Type | Target | IC50 in MCF-7 Cells | Reference |
| Letrozole (B1683767) | Non-steroidal | Aromatase Inhibition | 0.031 µM | [9] |
| Exemestane (B1683764) | Steroidal (Irreversible) | Aromatase Inhibition | 24.97 µM (Growth Inhibition) | |
| Anastrozole (B1683761) | Non-steroidal | Aromatase Inhibition | Data not consistently reported in direct MCF-7 inhibition assays, but shown to be less potent than letrozole in other models. | [7] |
| This compound | Steroidal (Irreversible) | Aromatase Inhibition | Data not available in peer-reviewed MCF-7 cell studies. |
Experimental Protocols for Validation
The validation of an anti-aromatase compound in MCF-7 cells typically involves a series of experiments to determine its effect on enzyme activity, cell proliferation, and the underlying signaling pathways.
Cell Culture and Proliferation Assay (MTT Assay)
This assay assesses the impact of the compound on the viability and growth of MCF-7 cells, which is an indirect measure of aromatase inhibition when cell growth is dependent on the conversion of androgens to estrogens.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 6,000 cells/well in DMEM supplemented with 10% fetal bovine serum (FBS) and incubated for 48 hours.[10]
-
Treatment: The medium is then replaced with phenol (B47542) red-free DMEM containing 10% charcoal-stripped FBS (to remove endogenous estrogens), testosterone (B1683101) (e.g., 10 µM) as an aromatase substrate, and varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.[10]
-
Incubation: Cells are incubated for a period of 5 to 7 days to allow for cell proliferation in response to the synthesized estrogen.[8][10]
-
MTT Addition and Measurement: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability. A dose-dependent decrease in viability indicates growth inhibition.
Direct Aromatase Activity Assay (Tritiated Water-Release Assay)
This is a more direct method to quantify the enzymatic activity of aromatase.
-
Cell Culture: MCF-7 cells are cultured to near confluence in appropriate culture dishes.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Assay: The assay is initiated by adding a reaction mixture containing [1β-³H]-androstenedione. The enzymatic conversion of this substrate by aromatase releases ³H into the water.
-
Measurement: The radioactivity of the tritiated water is measured using a scintillation counter. The level of radioactivity is proportional to the aromatase activity. A reduction in radioactivity in the presence of the test compound indicates inhibition.
Gene Expression Analysis (qPCR)
This method can determine if the test compound affects the expression of the aromatase gene (CYP19A1).
-
Treatment: MCF-7 cells are treated with the test compound for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative polymerase chain reaction is performed using primers specific for CYP19A1 and a reference gene. A decrease in CYP19A1 mRNA levels would suggest that the compound inhibits aromatase at the transcriptional level.[9]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in validating anti-aromatase activity, the following diagrams have been generated.
Caption: Aromatase signaling pathway in MCF-7 cells and the point of inhibition by AIs.
Caption: Experimental workflow for validating the anti-aromatase activity of a compound.
Conclusion
The validation of anti-aromatase activity in MCF-7 cells is a cornerstone of preclinical research for ER+ breast cancer. While this compound is reported to be an irreversible aromatase inhibitor, there is a clear gap in the peer-reviewed literature regarding its specific activity in this critical cell line model.[5][6][11] The established data for compounds like Letrozole and Exemestane provide a robust benchmark for future studies. Researchers investigating this compound or other novel AIs are encouraged to employ the standardized protocols outlined in this guide to generate comparative data, thereby contributing to a clearer understanding of their therapeutic potential.
References
- 1. Growth suppression of MCF-7 human breast cancer cells by aromatase inhibitors: a new system for aromatase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase gene is amplified in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 7. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
- 11. nutritionalsupplementshop.com [nutritionalsupplementshop.com]
Arimistane: An In-depth Analysis of Steroid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comprehensive comparison of Arimistane (Androsta-3,5-diene-7,17-dione) and its interaction with various steroid receptors. While this compound is primarily recognized as a potent, irreversible aromatase inhibitor, its potential for cross-reactivity with other steroid hormone receptors, such as the androgen (AR), estrogen (ER), progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, is a critical area of investigation for predicting its full pharmacological profile and potential off-target effects.
This compound, a synthetic derivative of dehydroepiandrosterone (B1670201) (DHEA), is structurally similar to endogenous steroid hormones.[1] Its primary and well-documented mechanism of action is the irreversible inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[1][2] This "suicide inhibition" permanently deactivates the enzyme, leading to a significant reduction in estrogen levels.[1][3] While this makes it a compound of interest for modulating estrogenic activity, its structural similarity to other steroids necessitates a thorough evaluation of its binding affinity to their respective receptors.
Comparative Analysis of Steroid Receptor Binding
In the absence of direct experimental data for this compound, this section presents a table outlining the typical binding affinities of endogenous hormones and select synthetic steroids to their respective receptors. This provides a comparative framework for understanding the potential for cross-reactivity. The data for this compound is listed as "Not Reported" to reflect the current state of available research.
| Compound | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Dihydrotestosterone (DHT) | High Affinity | Low/No Affinity | Low/No Affinity | Low/No Affinity | Low Affinity |
| Estradiol (E2) | Low/No Affinity | High Affinity | Low Affinity | Low/No Affinity | Low/No Affinity |
| Progesterone | Low Affinity | Low Affinity | High Affinity | Low Affinity | Moderate Affinity |
| Dexamethasone | Low/No Affinity | Low/No Affinity | Low Affinity | High Affinity | Moderate Affinity |
| Aldosterone | Low Affinity | Low/No Affinity | Low Affinity | Low Affinity | High Affinity |
This table is for illustrative purposes and is based on established knowledge of steroid hormone receptor binding. The lack of data for this compound highlights a significant gap in the understanding of its pharmacological profile.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of a compound like this compound, several key in vitro experiments would be employed. These assays are designed to quantify the binding affinity of the test compound to various receptors and its ability to activate or inhibit receptor-mediated signaling.
Competitive Binding Assays
This is the foundational method to determine the binding affinity of a test compound for a specific receptor.
-
Preparation of Receptor Source: A source of the target steroid receptor is required. This is typically derived from cell lysates (e.g., from cells engineered to overexpress the receptor) or purified receptor protein.
-
Radioligand Incubation: A known concentration of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DHT for AR, [³H]Estradiol for ER) is incubated with the receptor preparation.
-
Competitive Displacement: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration or precipitation). The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of radioligand binding versus the concentration of the test compound. This allows for the calculation of the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibition constant), which reflects the binding affinity of the test compound for the receptor.
Reporter Gene Assays
These assays assess the functional activity of a compound as an agonist or antagonist at a specific receptor.
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express the target receptor is chosen. These cells are co-transfected with two plasmids: one containing the gene for the steroid receptor of interest and another containing a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone-responsive element (HRE) in its promoter.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (this compound) alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).
-
Data Analysis: The reporter gene activity is plotted against the concentration of the test compound. An increase in activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism. From this data, EC50 (for agonists) or IC50 (for antagonists) values can be determined.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical competitive binding assay workflow and the general signaling pathway for a steroid receptor.
Conclusion
This compound is a well-established irreversible aromatase inhibitor. However, the current body of scientific literature lacks specific data on its cross-reactivity with other key steroid receptors, including the androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. While its primary mechanism of action is clear, a complete understanding of its pharmacological profile requires further investigation using established methodologies such as competitive binding and reporter gene assays. For researchers and drug development professionals, this knowledge gap underscores the importance of comprehensive receptor screening to fully characterize the selectivity and potential off-target effects of steroid-like compounds.
References
The Chemical Transformation of 7-keto-DHEA to Arimistane Under Acidic Conditions: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the chemical conversion of 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA) to the aromatase inhibitor Arimistane (androsta-3,5-diene-7,17-dione) under acidic conditions reveals significant implications for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the two compounds, supported by experimental data, to elucidate the nature of this transformation and its analytical and biological consequences.
The formation of this compound from 7-keto-DHEA is not a metabolic process but rather a chemical degradation that occurs under specific laboratory conditions.[1][2][3][4] This conversion is particularly relevant in the context of analytical testing, where acidic sample preparation and high temperatures can lead to the artificial formation of this compound, potentially confounding research and anti-doping analyses.[2][4][5]
Key Findings:
-
Acid-Catalyzed Conversion: 7-keto-DHEA is unstable in the presence of strong acids and protic solvents like methanol (B129727), leading to its dehydration and subsequent conversion to this compound.[1][3][6][7] Hydrolysis under strongly acidic conditions can favor the complete degradation of 7-keto-DHEA into this compound.[6][7]
-
Analytical Artifact: The presence of this compound in samples containing 7-keto-DHEA is often an artifact of the analytical procedure, particularly in gas chromatography-mass spectrometry (GC-MS) which involves derivatization and high temperatures.[2][5] Liquid chromatography-mass spectrometry (LC-MS) methods that avoid these harsh conditions are less likely to induce this transformation.[6][7]
-
Biological Activity: this compound is a known aromatase inhibitor, a property conferred by its androst-3,5-diene-7-keto chemical structure.[5] In contrast, 7-keto-DHEA is not a direct precursor to estrogens and is reported to have no influence on androgen or estrogen metabolism.[5] The presence of the carbonyl group at the 7-position in 7-keto-DHEA is suggested to prevent its binding to the aromatase enzyme.
Comparative Data
For a clear comparison, the following tables summarize the key chemical and biological properties of 7-keto-DHEA and this compound.
Table 1: Chemical Properties and Conversion Conditions
| Feature | 7-keto-DHEA | This compound |
| Chemical Name | 3β-hydroxy-androst-5-ene-7,17-dione | Androsta-3,5-diene-7,17-dione |
| Formation from 7-keto-DHEA | - | Formed under acidic conditions (degradation product)[1][2][3][4] |
| Influencing Factors for Conversion | - | Strong acids, protic solvents (e.g., methanol), high temperatures[1][3][6][7] |
| Analytical Stability | Unstable under acidic hydrolysis and high-temperature derivatization | Stable under typical analytical conditions |
Table 2: Biological Activity Comparison
| Feature | 7-keto-DHEA | This compound |
| Primary Biological Role | Metabolite of DHEA with thermogenic properties | Aromatase inhibitor[5] |
| Conversion to Estrogens | Does not convert to estrogens[5] | Inhibits the conversion of androgens to estrogens |
| Aromatase Inhibition | Not a significant inhibitor | Potent inhibitor |
Experimental Protocols
The following outlines a general methodology for studying the acid-catalyzed conversion of 7-keto-DHEA to this compound and for comparing their biological activities.
Protocol 1: Acid-Catalyzed Conversion of 7-keto-DHEA to this compound
Objective: To quantify the formation of this compound from 7-keto-DHEA under controlled acidic conditions.
Methodology:
-
Sample Preparation: Prepare solutions of 7-keto-DHEA in a suitable aprotic solvent (e.g., DMSO) to serve as a stable stock.[1][3]
-
Reaction Conditions: Aliquots of the 7-keto-DHEA stock solution are subjected to various acidic conditions. This can include:
-
Sample Analysis: At specified time intervals, the reaction is quenched, and the samples are neutralized. The concentration of both 7-keto-DHEA and this compound is determined using a validated analytical method, such as HPLC-MS/MS, which allows for the separation and quantification of both compounds without inducing further conversion.
-
Data Analysis: The percentage of 7-keto-DHEA converted to this compound is calculated for each condition to determine the reaction kinetics and yield.
Protocol 2: Comparative Aromatase Inhibition Assay
Objective: To compare the in vitro aromatase inhibitory activity of 7-keto-DHEA and this compound.
Methodology:
-
Enzyme Preparation: Utilize a commercially available human placental microsome preparation as the source of aromatase or use recombinant human aromatase.
-
Assay Principle: A common method involves the use of a fluorescent substrate that, upon conversion by aromatase, produces a fluorescent product. The inhibition of this reaction by the test compounds is measured.
-
Experimental Setup:
-
Prepare a series of dilutions for both 7-keto-DHEA and this compound.
-
In a multi-well plate, incubate the aromatase enzyme with the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding the fluorescent substrate and a cofactor such as NADPH.
-
After a set incubation period at a controlled temperature (e.g., 37°C), stop the reaction.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence of the product in each well using a plate reader.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compounds relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both this compound and 7-keto-DHEA by fitting the data to a dose-response curve.
-
Visualizing the Process and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical conversion of 7-keto-DHEA to this compound.
Caption: Formation of this compound as an analytical artifact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Degradation product or metabolite of 7-oxo-DHEA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHEA, 7-keto-DHEA and this compound: precursors or metabolites. Is IRMS necessary? | World Anti Doping Agency [wada-ama.org]
- 6. A systematic review of the impact of 7-keto-DHEA on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHEA, 7-keto-DHEA and this compound: precursors or metabolites. Is IRMS necessary? | Agence mondiale antidopage [wada-ama.org]
Arimistane's Aromatase Inhibition: An In Vitro and In Vivo Correlation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aromatase inhibitory effects of Arimistane (androsta-3,5-diene-7,17-dione) with other well-established aromatase inhibitors (AIs), namely Anastrozole, Letrozole, and Exemestane. The following sections detail their comparative in vitro potency, in vivo efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound is recognized as a steroidal, irreversible aromatase inhibitor, acting as a "suicide inhibitor" that permanently binds to and deactivates the aromatase enzyme. This mechanism of action is similar to that of Exemestane. In contrast, Anastrozole and Letrozole are non-steroidal, reversible competitive inhibitors. While this compound is purported to effectively reduce estrogen levels, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on its in vitro IC50 value for aromatase inhibition or precise in vivo estrogen suppression percentages in animal models.
This guide, therefore, presents a detailed comparison based on the available qualitative information for this compound and extensive quantitative data for Anastrozole, Letrozole, and Exemestane, providing a valuable resource for researchers in the field of endocrinology and drug development.
Data Presentation: Comparative Aromatase Inhibitory Activity
The following tables summarize the in vitro and in vivo aromatase inhibitory activities of Anastrozole, Letrozole, and Exemestane. A corresponding entry for this compound is included to highlight the current data gap.
Table 1: In Vitro Aromatase Inhibition
| Compound | Type | Mechanism of Action | IC50 Value (nM) |
| This compound | Steroidal | Irreversible (Suicide Inhibitor) | Data not available |
| Anastrozole | Non-steroidal | Reversible Competitive | ~10-20 |
| Letrozole | Non-steroidal | Reversible Competitive | ~0.2-2.5 |
| Exemestane | Steroidal | Irreversible (Suicide Inactivator) | ~15-30 |
Table 2: In Vivo Aromatase and Estrogen Suppression
| Compound | Animal Model | Dosage | Estrogen/Aromatase Suppression |
| This compound | Data not available | Data not available | Data not available |
| Anastrozole | Rat | 0.1 mg/kg | ~70-80% estrogen suppression |
| Letrozole | Rat | 0.01 mg/kg | >90% estrogen suppression |
| Exemestane | Rat | 10 mg/kg | ~98% aromatase inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of aromatase inhibitors are provided below.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Materials:
- Human placental microsomes (source of aromatase enzyme)
- Test compounds (this compound, Anastrozole, Letrozole, Exemestane) dissolved in a suitable solvent (e.g., DMSO)
- [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
- NADPH (cofactor)
- Phosphate (B84403) buffer (pH 7.4)
- Chloroform (B151607)
- Activated charcoal
- Scintillation cocktail and counter
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a reaction tube, combine the human placental microsomes, phosphate buffer, and a specific concentration of the test compound or vehicle control.
- Pre-incubate the mixture at 37°C for a designated time (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.
- Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
- Stop the reaction by adding chloroform to extract the steroids.
- Separate the aqueous phase (containing tritiated water, a byproduct of the aromatase reaction) from the organic phase.
- Treat the aqueous phase with activated charcoal to remove any remaining substrate.
- Measure the radioactivity of the aqueous phase using a scintillation counter.
- Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Aromatase Inhibition in a Rat Model
This protocol assesses the ability of a compound to inhibit aromatase activity and reduce circulating estrogen levels in a living organism.
1. Animals:
- Mature female Sprague-Dawley rats.
2. Procedure:
- Acclimatize the rats to the laboratory conditions.
- Administer the test compound (e.g., this compound, Anastrozole, Letrozole, or Exemestane) or vehicle control to the rats via the desired route (e.g., oral gavage, subcutaneous injection) at various doses for a specified period (e.g., daily for 7 days).
- At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.
- Separate the serum or plasma and store it at -80°C until analysis.
- Measure the concentrations of estrogens (e.g., estradiol, estrone) in the serum or plasma using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- To directly measure aromatase activity, tissues such as the ovaries or adipose tissue can be collected, and an in vitro aromatase assay can be performed on the tissue homogenates.
- Calculate the percentage of estrogen suppression or aromatase inhibition for each dose group compared to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of Aromatase Inhibition
Caption: Aromatase enzyme converts androgens to estrogens.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Workflow for determining in vitro aromatase inhibition.
Evaluating the Specificity of Arimistane as an Aromatase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arimistane (Androsta-3,5-diene-7,17-dione) and other prominent aromatase inhibitors. The objective is to evaluate the specificity of this compound, supported by available experimental data and detailed methodologies.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1] Its inhibition is a key therapeutic strategy in estrogen-receptor-positive breast cancer.[2] Aromatase inhibitors (AIs) are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II). Non-steroidal AIs, such as anastrozole (B1683761) and letrozole (B1683767), bind reversibly to the enzyme.[2] In contrast, steroidal AIs, like exemestane (B1683764) and this compound, act as mechanism-based irreversible inhibitors, also known as "suicide inhibitors," leading to permanent enzyme inactivation.[3][4]
Comparative Analysis of Aromatase Inhibitors
A direct quantitative comparison of this compound's potency and specificity is challenging due to a notable lack of publicly available data in peer-reviewed scientific literature. While marketed as a potent AI, specific IC50 and Ki values for its interaction with the aromatase enzyme are not readily found in scientific databases. Furthermore, studies detailing its off-target effects and inhibition profile against other enzymes are absent, making a comprehensive specificity evaluation difficult.
In contrast, extensive research has been conducted on FDA-approved AIs such as letrozole, anastrozole, and exemestane, providing a wealth of quantitative data for comparison.
Quantitative Comparison of Select Aromatase Inhibitors
The following table summarizes the available inhibitory concentration (IC50) data for well-characterized aromatase inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Type | Mechanism of Action | Aromatase IC50 | Data Source |
| This compound | Steroidal | Irreversible Inactivator | Data not available | - |
| Letrozole | Non-steroidal | Reversible Competitive | 1.9 nM | [5] |
| Anastrozole | Non-steroidal | Reversible Competitive | - | - |
| Exemestane | Steroidal | Irreversible Inactivator | 0.232 µM | |
| Formestane | Steroidal | Irreversible Inactivator | 42 nM |
Absence of data for this compound and Anastrozole in the table reflects the lack of specific, cited values in the conducted search of scientific literature.
Experimental Protocols for Aromatase Inhibitor Evaluation
The specificity and potency of aromatase inhibitors are typically evaluated using in vitro enzyme inhibition assays. Two common methods are the fluorometric assay and the tritiated water release assay.
Fluorometric Aromatase Inhibition Assay
This high-throughput method utilizes a fluorogenic substrate that is converted into a highly fluorescent product by the aromatase enzyme. The inhibition of the enzyme results in a decreased fluorescence signal.
Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reconstitute recombinant human aromatase enzyme in the reaction buffer.
-
Prepare a solution of the fluorogenic substrate (e.g., dibenzylfluorescein) in a suitable solvent.
-
Prepare a cofactor solution containing an NADPH-generating system.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and reference inhibitors (e.g., letrozole) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test inhibitor or reference inhibitor to the respective wells.
-
Add the aromatase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate and cofactor solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., sodium hydroxide).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.
-
Tritiated Water Release Assay
This radiometric assay is a highly sensitive method that measures the release of tritiated water ([³H]₂O) during the aromatization of a radiolabeled androgen substrate.
Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing cofactors such as NADPH.
-
Use a source of aromatase enzyme, such as human placental microsomes or recombinant enzyme.
-
Prepare a solution of the tritiated substrate, typically [1β-³H(N)]-androst-4-ene-3,17-dione.
-
Prepare serial dilutions of the test inhibitor and reference inhibitors.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the reaction buffer, aromatase enzyme, and the test inhibitor or reference inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the tritiated substrate.
-
Incubate the reaction at 37°C for a specific time, allowing for enzymatic conversion.
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Separate the aqueous phase containing the [³H]₂O from the organic phase containing the unreacted substrate and steroid metabolites by centrifugation.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]₂O produced in each reaction.
-
Determine the percentage of aromatase inhibition for each inhibitor concentration relative to the control.
-
Generate a dose-response curve and calculate the IC50 value as described for the fluorometric assay.
-
Signaling Pathways and Experimental Workflows
Aromatase Signaling Pathway and Inhibition
The following diagram illustrates the central role of aromatase in estrogen synthesis and the mechanism of its inhibition.
References
- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 3. predatornutrition.com [predatornutrition.com]
- 4. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Detecting Arimistane in Dietary Supplements: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The illicit inclusion of aromatase inhibitors, such as Arimistane (Androsta-3,5-diene-7,17-dione), in dietary supplements poses a significant health risk to consumers and a challenge for regulatory bodies. Accurate and reliable analytical methods are crucial for the identification and quantification of these undeclared ingredients. This guide provides a comparative overview of the primary analytical techniques used for this compound detection in supplement matrices, complete with experimental data and detailed protocols to aid researchers in selecting and implementing the most appropriate validation methods.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound detection is a critical decision influenced by factors such as sensitivity, specificity, and the nature of the supplement matrix. The two predominant techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS | GC-MS | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High | Moderate to High | Lower |
| Sensitivity (LOD) | Low ng/mL to pg/mL range | 5-10 ng/mL[1] | µg/mL range |
| Quantification (LOQ) | Low ng/mL range | Typically higher than LC-MS/MS | Higher than mass spectrometry techniques |
| Sample Derivatization | Not typically required | Often required (e.g., trimethylsilyl (B98337) derivatives) | Not required |
| Risk of Artifact Formation | Low | High (this compound can form from precursors like 7-keto-DHEA)[2] | Low |
| Primary Application | Confirmatory analysis and quantification | Screening and confirmation | Preliminary screening and quantification of known components |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This method is considered the gold standard for the confirmatory analysis and quantification of this compound in complex matrices like dietary supplements due to its high specificity and sensitivity.
a. Sample Preparation:
-
Accurately weigh 100 mg of the homogenized supplement powder.
-
Add 10 mL of methanol (B129727) and vortex for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard. For this compound (protonated molecule [M+H]⁺ at m/z 285.18), characteristic product ions would be selected for monitoring.[1][3]
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
GC-MS Method for this compound Screening
GC-MS is a robust technique for screening and identifying this compound, though caution is required due to potential artifact formation.
a. Sample Preparation and Derivatization:
-
Perform an extraction similar to the LC-MS/MS protocol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Heat the mixture to 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure separation of analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-550 or use Selected Ion Monitoring (SIM) for increased sensitivity, targeting the characteristic ions of the this compound-TMS derivative.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method for this compound detection.
References
A Comparative Metabolic Profile of Arimistane and Aromasin for Researchers and Drug Development Professionals
An objective analysis of the metabolic fates of two prominent aromatase inhibitors, Arimistane (Androsta-3,5-diene-7,17-dione) and Aromasin (Exemestane), is crucial for understanding their efficacy, safety, and potential for drug interactions. This guide provides a detailed comparison of their metabolic profiles, supported by experimental data and methodologies, to inform research and development in endocrinology and oncology.
Introduction to this compound and Aromasin
This compound (Androsta-3,5-diene-7,17-dione) is a synthetic steroidal compound and a metabolite of 7-Keto DHEA.[1][2] It acts as a "suicide" aromatase inhibitor, meaning it irreversibly binds to and inactivates the aromatase enzyme, thereby preventing the conversion of androgens to estrogens.[1][2] Aromasin® (exemestane) is also a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[3][4] Like this compound, it acts as an irreversible inhibitor of the aromatase enzyme.[4]
Comparative Metabolic Profiles
The metabolism of both this compound and Aromasin results in a variety of metabolites, primarily through oxidative and reductive pathways. While both are extensively metabolized, the specific enzymes and resulting products differ significantly.
Table 1: Comparison of Key Metabolic Enzymes and Pathways
| Feature | This compound (Androsta-3,5-diene-7,17-dione) | Aromasin (Exemestane) |
| Primary Metabolic Pathways | Hydroxylation, Reduction | Oxidation (hydroxylation), Reduction, Glucuronidation, Glutathionylation[5][6] |
| Key Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes (specific isoforms not fully elucidated)[7] | CYP3A4 (major), CYP1A1/2, CYP2B6, CYP4A11, Aldo-keto reductases (AKRs)[3][5] |
| Parent Compound in Urine | Detected in the sulfate (B86663) fraction, but not in free or glucuronidated fractions.[3] | Less than 1% of the dose is excreted unchanged in urine.[8] |
Table 2: Identified Metabolites of this compound and Aromasin
| Metabolite of this compound | Metabolite of Aromasin |
| Androst-3,5-diene-7β-ol-17-one (Main urinary metabolite)[3][9] | 17-hydroexemestane (MI) (Active metabolite)[3][5] |
| Up to 15 different metabolites detected in urine, including:[3][9] | 6-hydroxymethylexemestane (MII) (Inactive metabolite)[3][5] |
| - 4 reduced metabolites | 17β-dihydroexemestane (17β-DHE) (Active metabolite)[6] |
| - 4 monohydroxylated metabolites | 6-methylcysteinylandrosta-1,4-diene-3,17-dione (6-EXE-cys)[6] |
| - 4 bis-hydroxylated metabolites | 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one (6-17β-DHE-cys)[6] |
| 17β-hydroxy-EXE-17-O-β-D-glucuronide (17β-DHE-Gluc)[6] |
Quantitative Metabolic Data
Quantitative data on the formation rates of this compound metabolites is limited in the available literature. However, for Aromasin, several studies have quantified the kinetics of its primary metabolic pathways.
Table 3: In Vitro Kinetic Parameters for the Formation of Aromasin Metabolites
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/mg/min) | Catalytic Efficiency (Clint, nl/pmol P450/min) |
| Recombinant CYP1A1 | 17-hydroexemestane (MI) | 28.62 | - | 150[3][5] |
| Recombinant CYP3A4 | 6-hydroxymethylexemestane (MII) | 93.46 | - | 840[3][5] |
| Human Liver Microsomes (HLM 452165) | 17-hydroexemestane (MI) | 15.65 | - | -[5] |
| Human Liver Microsomes (HLM 452165) | 6-hydroxymethylexemestane (MII) | 31.50 | - | -[5] |
| Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) is the maximum rate of reaction. Catalytic efficiency (Clint) is the ratio of Vmax to Km. |
Experimental Protocols
The identification and quantification of this compound and Aromasin metabolites have been achieved through various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Methodology for this compound Metabolite Analysis in Urine (GC-MS)
-
Sample Preparation:
-
Urine samples (2 mL) are collected from healthy volunteers following a single oral administration of this compound (e.g., 25 mg).[3]
-
Samples are divided to analyze non-conjugated (free), glucuronidated, and sulfated fractions separately.[3]
-
For the glucuronidated fraction, enzymatic hydrolysis is performed using β-glucuronidase from E. coli.[9]
-
For the sulfated fraction, solvolysis is carried out.[10]
-
Solid-phase extraction (SPE) on C18 columns is used for sample cleanup.[10]
-
-
Derivatization:
-
The extracted residues are derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve volatility for GC analysis.[10]
-
-
GC-MS Analysis:
-
An Agilent 7890B gas chromatograph coupled to an Agilent 7250 high-resolution quadrupole time-of-flight mass spectrometer (GC-QTOF) can be used.[3]
-
The instrument is operated in electron ionization (EI) mode.[3]
-
Metabolite structures are postulated based on their mass spectra and fragmentation patterns.[3]
-
Methodology for Aromasin Metabolite Analysis in Plasma (LC-MS/MS)
-
Sample Preparation:
-
Plasma samples (0.5 mL) are spiked with an internal standard (e.g., ¹³C₃-Exemestane).[11]
-
Solid-phase extraction is performed using a C2 end-capped sorbent in a 96-well plate format.[11]
-
The sorbent is conditioned with acetonitrile (B52724) and rinsed with water.[11]
-
Samples are loaded, washed with an acetonitrile/water mixture, and dried under vacuum.[11]
-
Metabolites are eluted with 0.1% trifluoroacetic acid in acetonitrile.[11]
-
-
LC-MS/MS Analysis:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API 4000) is used.[12]
-
Chromatographic separation is achieved on a C8 or C18 column with a mobile phase gradient of acetonitrile and 0.1% aqueous formic acid.[11][12]
-
Detection is performed using a heated nebulizer interface with multiple reaction monitoring (MRM) in positive ion mode.[11]
-
Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites.[13]
-
Signaling Pathways and Metabolic Transformations
The metabolic transformations of this compound and Aromasin lead to various metabolites that can have their own biological activities and influence different signaling pathways.
Metabolic Pathway of this compound
The metabolism of this compound primarily involves hydroxylation and reduction.[3][9] The exact enzymatic steps are not fully characterized, but the resulting metabolites are mainly excreted as glucuronide and sulfate conjugates.
Metabolic Pathway of Aromasin (Exemestane)
Aromasin undergoes extensive Phase I and Phase II metabolism. The primary pathways are oxidation by CYP enzymes and reduction by aldo-keto reductases, followed by conjugation reactions.
Signaling Pathways of Active Metabolites
A key finding in the study of Aromasin's metabolism is the androgenic activity of its metabolite, 17-hydroexemestane. This metabolite can activate androgen receptor signaling pathways, which may have implications for its overall therapeutic effect and side effect profile. The signaling pathways of this compound's metabolites are not as well-defined, but as a steroid-based aromatase inhibitor, its metabolites may also interact with various steroid hormone receptors. Aromatase inhibitors, in general, exert their primary effect by reducing estrogen levels, which in turn impacts estrogen receptor signaling. This can lead to the induction of apoptosis in estrogen-dependent cancer cells through pathways involving p53 and caspases.[14]
Summary of Key Differences
-
Primary Metabolizing Enzymes: Aromasin's metabolism is well-characterized, with CYP3A4 playing a major role. The specific CYP450 enzymes involved in this compound metabolism are less defined.
-
Active Metabolites: A key metabolite of Aromasin, 17-hydroexemestane, is known to be biologically active with androgenic properties. The biological activities of the numerous metabolites of this compound have not been extensively studied.
-
Quantitative Data: There is a significant amount of quantitative kinetic data available for the metabolism of Aromasin, while such data is lacking for this compound.
-
Excretion: While both are extensively metabolized, the parent this compound is found in the sulfated fraction in urine, whereas unchanged Aromasin is excreted in very small amounts.
This comparative guide highlights the current understanding of the metabolic profiles of this compound and Aromasin. Further research, particularly on the quantitative metabolism and biological activity of this compound's metabolites, is warranted to fully elucidate its pharmacological profile.
References
- 1. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high accuracy mass spectrometry for antidoping analyses. | Semantic Scholar [semanticscholar.org]
- 2. hitechpharma.com [hitechpharma.com]
- 3. Detection of urinary metabolites of this compound in humans by gas chromatography coupled to high-accuracy mass spectrometry for antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytochrome P450-Mediated Metabolism of Exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androsta-3,5-diene-7,17-dione|Aromatase Inhibitor [benchchem.com]
- 8. A review of the use of exemestane in early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of urinary this compound metabolites in humans using liquid chromatography-mass spectrometry: Complementary results to gas chromatography mass spectrometric data and its application to antidoping analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a Rapid and Sensitive LC-MS/MS Method for Determination of Exemestane and Its Metabolites, 17β-Hydroxyexemestane and 17β-Hydroxyexemestane-17-O-β-D-Glucuronide: Application to Human Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Arimistane
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Arimistane (Androsta-3,5-diene-7,17-dione), a steroidal aromatase inhibitor. Adherence to these protocols is essential for protecting personnel and the environment from potential harm.
This compound is recognized as a physiologically active substance with potential for adverse health effects, including possible liver and kidney damage, and is suspected of impacting fertility.[1][2] Therefore, it must be handled and disposed of as a hazardous chemical waste, in accordance with all applicable local, regional, and national regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garment.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: If there is a risk of dust generation, a dust mask or respirator should be used.
Work should be conducted in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.[4]
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous materials or other chemical wastes unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Containerization:
-
Place pure this compound waste and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) into a clearly labeled, sealed, and leak-proof container.
-
The container must be compatible with the chemical properties of this compound.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution, such as the chemical formula (C₁₉H₂₄O₂), CAS number (1420-49-1), and the date of accumulation.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[3]
-
Carefully sweep or vacuum the spilled solid material into a designated hazardous waste container.
-
Clean the affected area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound may retain product residue and must be treated as hazardous waste.[3]
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a contracted professional waste disposal company to arrange for the pickup and disposal of the containerized this compound waste.[3]
-
Ensure that all necessary paperwork and documentation are completed as required by the waste disposal service and regulatory agencies.
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established, the following table summarizes key identifiers and hazard classifications that inform its management as a hazardous substance.
| Parameter | Value |
| Chemical Name | Androsta-3,5-diene-7,17-dione |
| CAS Number | 1420-49-1 |
| Molecular Formula | C₁₉H₂₄O₂ |
| GHS Hazard Statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H360 (May damage fertility or the unborn child), H362 (May cause harm to breast-fed children), H401 (Toxic to aquatic life)[3][5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols
There are no specific experimental protocols for the chemical neutralization of this compound in a standard laboratory setting. The recommended procedure is stabilization through secure containerization followed by professional disposal. For any research involving the potential degradation or neutralization of this compound, a thorough risk assessment and method validation should be conducted in consultation with your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
Essential Safety and Handling of Arimistane (Androsta-3,5-diene-7,17-dione)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Arimistane (Androsta-3,5-diene-7,17-dione), a potent aromatase inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline proper disposal protocols.
This compound, also known as Androsta-3,5-diene-7,17-dione, is an irreversible aromatase inhibitor.[1][2] Aromatase is a critical enzyme in the biosynthesis of estrogens.[2][3] Due to its potent biological activity, this compound is considered a hazardous compound requiring stringent handling protocols to prevent occupational exposure. The World Anti-Doping Agency (WADA) has banned this compound in sports.[4][5] Reports indicate that oral exposure to this compound may be unsafe and could lead to side effects such as liver and kidney damage, and behavioral changes.[1][4][5]
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound and the lack of a specific Safety Data Sheet (SDS), a conservative approach to personal protection is warranted, aligning with protocols for handling potent pharmaceutical compounds.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves frequently, especially if contamination is suspected. |
| Body Protection | A disposable, long-sleeved, solid-front gown with tight-fitting cuffs should be worn. For operations with a high risk of aerosolization, a "bunny suit" or coveralls offering head-to-toe protection is recommended.[6] Gowns should be changed immediately after a spill or every two to three hours.[6] |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles. |
| Respiratory Protection | For handling powders outside of a containment system, a respirator is necessary. An N95 respirator may be sufficient for low-dust tasks, but for weighing and transferring powders, a powered air-purifying respirator (PAPR) is recommended to minimize exposure.[6][7][8] |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be worn and disposed of upon exiting the designated handling area.[6] |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict, step-by-step operational plan is critical to minimize exposure risk during the handling of this compound.
Experimental Workflow for Handling this compound Powder
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Place a plastic-backed absorbent pad on the work surface within the fume hood to contain any potential spills.
-
Carefully weigh the required amount of this compound powder. Use a dedicated spatula and weighing vessel.
-
To minimize dust generation, gently handle the compound.
-
If preparing a solution, slowly add the solvent to the powder to avoid splashing. This compound is sparingly soluble in water.[9]
-
-
Decontamination:
-
Following the procedure, decontaminate all surfaces with a suitable cleaning agent, such as a detergent solution, followed by a thorough rinse.
-
Decontaminate all reusable equipment, such as spatulas and glassware, by soaking them in an appropriate cleaning solution.
-
-
Hand Washing: Immediately after removing gloves and other PPE, thoroughly wash hands and forearms with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations for hazardous waste.
Waste Segregation and Disposal
-
Hazardous Waste Containers: All this compound waste, including unused compounds, contaminated PPE, and cleaning materials, must be collected in clearly labeled, leak-proof hazardous waste containers. Hazardous pharmaceutical waste is typically collected in black containers.[10]
-
Waste Streams:
-
Solid Waste: Contaminated gloves, gowns, shoe covers, absorbent pads, and weighing papers should be placed in a designated hazardous waste bag within a labeled, covered container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. No waste containing this compound should be disposed of down the sink.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[11]
-
-
Waste Removal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company. The most common treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[10][12]
Spill Response
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the area immediately.
-
Notify laboratory safety personnel.
-
Restrict access to the spill area.
-
Cleanup should only be performed by trained personnel.
-
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. fda.gov [fda.gov]
- 3. Precautions for Patients Taking Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. Page loading... [guidechem.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
